Ala5-Galanin (2-11)
Description
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Structure
2D Structure
Properties
Molecular Formula |
C54H81N13O13 |
|---|---|
Molecular Weight |
1120.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C54H81N13O13/c1-26(2)18-38(46(57)72)63-51(77)39(19-27(3)4)64-53(79)41(21-32-14-16-34(69)17-15-32)62-44(71)25-59-47(73)29(7)60-48(74)30(8)61-50(76)42(23-43(56)70)65-52(78)40(20-28(5)6)66-54(80)45(31(9)68)67-49(75)36(55)22-33-24-58-37-13-11-10-12-35(33)37/h10-17,24,26-31,36,38-42,45,58,68-69H,18-23,25,55H2,1-9H3,(H2,56,70)(H2,57,72)(H,59,73)(H,60,74)(H,61,76)(H,62,71)(H,63,77)(H,64,79)(H,65,78)(H,66,80)(H,67,75)/t29-,30-,31+,36-,38-,39-,40-,41-,42-,45-/m0/s1 |
InChI Key |
NNHVNNDEEUGQGV-YQSLYEHHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ala5-Galanin (2-11): A Highly Selective GAL2R Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ala5-Galanin (2-11) is a synthetic peptide analogue of the N-terminal fragment of the neuropeptide galanin. This modified ligand is characterized by the substitution of serine with alanine at position 5. This single amino acid change confers a remarkable and potent selectivity for the galanin receptor 2 (GAL2R), making it an invaluable tool for elucidating the physiological and pathological roles of this specific receptor subtype. Unlike the endogenous galanin, which binds to all three galanin receptor subtypes (GAL1R, GAL2R, and GAL3R), Ala5-Galanin (2-11) exhibits a pronounced preference for GAL2R, with significantly diminished or absent affinity for GAL1R and GAL3R.[1][2] This high selectivity allows for the targeted investigation of GAL2R-mediated signaling pathways and their implications in various physiological processes and disease states.
Core Properties and Structure
Ala5-Galanin (2-11) is a decapeptide, representing amino acids 2 through 11 of the native galanin sequence, with a key modification at position 5.
Structure: Thr-Trp-Thr-Leu-Ala -Ser-Ala-Gly-His-Tyr-NH2
The substitution of the polar serine residue with the nonpolar alanine residue at position 5 is the critical determinant of its receptor selectivity.
Quantitative Data Summary
The following tables summarize the key quantitative data for Ala5-Galanin (2-11) from various experimental assays.
Table 1: Receptor Binding Affinity
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Reference |
| Ala5-Galanin (2-11) | Human GAL2R | 258 nM | [3][4] |
| Ala5-Galanin (2-11) | Human GAL1R | No binding detected (up to 0.1 mM) | [1][2] |
| Ala5-Galanin (2-11) | Human GAL3R | No binding detected (up to 0.1 mM) | [1][2] |
Table 2: Functional Activity
| Assay | Cell Line | Parameter | Value | Reference |
| Inositol Phosphate Accumulation | CHO-K1 cells expressing human GAL2R | EC50 | 1.01 ± 0.18 µM | [5] |
| xCELLigence Impedance Assay | CHO-K1 cells expressing human GAL2R | EC50 | 191 ± 49 nM | [6] |
| Cyclic AMP (cAMP) Production | SH-SY5Y cells expressing human GAL2R | - | No significant stimulation | [2] |
Note: The difference in EC50 values between the inositol phosphate and xCELLigence assays may be attributed to the different sensitivities and endpoints of these two distinct assay technologies.[6]
Signaling Pathways
Activation of GAL2R by Ala5-Galanin (2-11) primarily initiates signaling through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of Ala5-Galanin (2-11) are provided below.
Radioligand Competitive Binding Assay
This assay is performed to determine the binding affinity (Ki) of Ala5-Galanin (2-11) for the different galanin receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation:
-
CHO-K1 cells stably expressing human GAL1R or GAL2R, and Flp-In T-REx 293 cells with inducible expression of human GAL3R are cultured under standard conditions.
-
Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
-
Binding Reaction:
-
Membrane preparations are incubated in a binding buffer containing a constant concentration of [125I]-labeled porcine galanin (a radioligand that binds to all galanin receptor subtypes).
-
Increasing concentrations of unlabeled Ala5-Galanin (2-11) (the competitor ligand) are added to the incubation mixture.
-
The reaction is incubated to allow competitive binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters, corresponding to the amount of bound [125I]-galanin, is measured using a gamma counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Ala5-Galanin (2-11) that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of Ala5-Galanin (2-11) to stimulate the production of inositol phosphates, a downstream second messenger of GAL2R activation.
Methodology:
-
Cell Culture and Labeling:
-
CHO-K1 cells stably expressing human GAL2R are seeded in multi-well plates.
-
The cells are pre-incubated with [3H]-myo-inositol for 24 hours to allow for its incorporation into cellular phosphoinositides.
-
-
Ligand Stimulation:
-
The cells are washed and then stimulated with varying concentrations of Ala5-Galanin (2-11) in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates).
-
-
Extraction and Separation:
-
The reaction is terminated, and the cells are lysed.
-
The soluble inositol phosphates are extracted and separated from other cellular components using anion-exchange chromatography.
-
-
Quantification:
-
The amount of [3H]-labeled inositol phosphates is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The data are plotted as a dose-response curve, and the EC50 value (the concentration of Ala5-Galanin (2-11) that produces 50% of the maximal response) is determined.[7]
-
xCELLigence Real-Time Cell Analysis
This label-free assay measures changes in cellular impedance in real-time, providing a dynamic readout of cellular responses to receptor activation.
Methodology:
-
Cell Seeding:
-
CHO-K1 cells expressing human GAL2R are seeded into the wells of an E-Plate, which contains microelectrodes on the bottom.
-
The cells are allowed to attach and proliferate, forming a monolayer over the electrodes.
-
-
Baseline Measurement:
-
The xCELLigence system measures the baseline impedance of the cell monolayer.
-
-
Ligand Addition and Real-Time Monitoring:
-
A dilution series of Ala5-Galanin (2-11) is added to the wells.
-
The instrument continuously monitors the impedance of the cells in real-time. Ligand-induced changes in cell morphology, adhesion, and proliferation result in changes in impedance.
-
-
Data Analysis:
-
The real-time impedance data is recorded and analyzed to generate dose-response curves.
-
The EC50 value is calculated from these curves.
-
Mandatory Visualizations
Experimental Workflow: Inositol Phosphate Accumulation Assay
Logical Relationship: Structure-Activity Relationship of Galanin Analogues
References
- 1. Ala5-galanin (2-11) is a GAL2R specific galanin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ala5-Galanin (2-11) | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
Ala5-Galanin (2-11) mechanism of action
An In-depth Technical Guide on the Mechanism of Action of Ala5-Galanin (2-11)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ala5-Galanin (2-11) is a synthetic peptide fragment and a potent and specific agonist for the Galanin Receptor 2 (GAL2R).[1][2][3][4] This specificity is conferred by a single amino acid substitution of serine to alanine at position 5 of the galanin (2-11) fragment.[3][5] This modification results in a ligand with a more than 375-fold preference for GAL2R over GAL1R and GAL3R, making it an invaluable tool for elucidating the physiological and pathological roles of GAL2R.[3][5][6] This document provides a comprehensive overview of the mechanism of action of Ala5-Galanin (2-11), including its receptor binding profile, signaling pathways, and detailed experimental protocols for its characterization.
Introduction to the Galanin System
The neuropeptide galanin mediates a wide array of physiological functions through three G-protein coupled receptor (GPCR) subtypes: GAL1R, GAL2R, and GAL3R.[3][7][8] These receptors exhibit distinct tissue distribution and couple to different intracellular signaling cascades, leading to diverse biological effects.[3][5] GAL1R and GAL3R primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels.[6][9] In contrast, GAL2R preferentially couples to Gq/11 proteins, activating Phospholipase C (PLC), which in turn stimulates the production of inositol phosphates and the release of intracellular calcium.[6][10] There is also evidence that GAL2R can couple to other G-proteins like Gi/o and G12/13.[6] The lack of highly selective ligands for each receptor subtype has historically hindered the precise delineation of their individual functions.[3][8]
Ala5-Galanin (2-11): A GAL2R-Specific Agonist
Ala5-Galanin (2-11) was developed to address the need for a GAL2R-specific agonist. The parent compound, galanin (2-11), is known to be a non-GAL1R agonist.[6] The substitution of alanine for serine at the 5th position resulted in a peptide that is a full agonist for GAL2R and is unable to bind to GAL1R or GAL3R, even at high concentrations.[3][5]
Quantitative Data: Receptor Binding Affinity
The binding affinity of Ala5-Galanin (2-11) for the three human galanin receptor subtypes has been determined through competitive radioligand binding assays. The data clearly demonstrates its high specificity for GAL2R.
| Ligand | Receptor Subtype | Ki (nM) | Reference |
| Ala5-Galanin (2-11) | GAL2R | 258 | [1][2][4] |
| Ala5-Galanin (2-11) | GAL1R | > 100,000 | [5] |
| Ala5-Galanin (2-11) | GAL3R | > 100,000 | [5] |
Quantitative Data: Functional Activity
The functional activity of Ala5-Galanin (2-11) as a GAL2R agonist has been quantified using second messenger assays.
| Assay | Cell Line | EC50 (µM) | Reference |
| Inositol Phosphate Accumulation | CHO cells expressing human GAL2R | 1.01 ± 0.18 | [11] |
Mechanism of Action: Signaling Pathways
As a full agonist at the GAL2R, Ala5-Galanin (2-11) initiates a cascade of intracellular events. The primary signaling pathway is through the activation of the Gq/11 protein.
Gq/11-Mediated Signaling
Upon binding of Ala5-Galanin (2-11) to GAL2R, the associated Gq/11 protein is activated. The α-subunit of Gq/11 stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The rise in intracellular calcium and the presence of DAG activate Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to a cellular response.
Other Potential Signaling Pathways
While the Gq/11 pathway is predominant for GAL2R, some studies suggest potential coupling to other G-proteins, such as Gi/o. Activation of Gi/o would lead to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. However, studies with Ala5-Galanin (2-11) in SH-SY5Y cells expressing human GAL2R did not show a significant stimulation or inhibition of cAMP production.[5][12]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Ala5-Galanin (2-11).
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of Ala5-Galanin (2-11) for the galanin receptors.
-
Cell Lines: CHO-K1 cells stably expressing human GAL1R, GAL2R, or GAL3R.
-
Radioligand: ¹²⁵I-porcine Galanin.
-
Procedure:
-
Prepare cell membranes from the transfected CHO-K1 cells.
-
Incubate a constant concentration of ¹²⁵I-porcine Galanin with varying concentrations of the unlabeled competitor ligand (Ala5-Galanin (2-11)).
-
Incubations are carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA) for a specified time (e.g., 60 minutes) at a specific temperature (e.g., room temperature).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled galanin (e.g., 1 µM).
-
Calculate IC50 values from the competition curves and convert to Ki values using the Cheng-Prusoff equation.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the activation of the Gq/11 pathway by quantifying the production of inositol phosphates.
-
Cell Lines: CHO-K1 cells stably expressing human GAL2R.
-
Procedure:
-
Seed cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating with [³H]-myo-inositol in inositol-free medium for 24-48 hours.
-
Wash the cells and pre-incubate with a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, allowing for the accumulation of IPs.
-
Stimulate the cells with varying concentrations of Ala5-Galanin (2-11) for a defined period (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction by adding a cold acidic solution (e.g., perchloric acid or trichloroacetic acid).
-
Isolate the total inositol phosphates using anion-exchange chromatography (e.g., Dowex columns).
-
Quantify the amount of [³H]-inositol phosphates by liquid scintillation counting.
-
Plot the data as a dose-response curve to determine the EC50 value.[11]
-
Cyclic AMP (cAMP) Assay
This assay is used to determine if Ala5-Galanin (2-11) signals through the Gi/o pathway by measuring changes in cAMP levels.
-
Cell Lines: SH-SY5Y cells stably expressing human GAL2R.[12]
-
Procedure:
-
Culture cells in appropriate plates.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
To measure inhibition of cAMP production (Gi coupling), stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of Ala5-Galanin (2-11).[12]
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA-based or radiometric assay).[5]
-
Analyze the data to determine if Ala5-Galanin (2-11) alters forskolin-stimulated cAMP levels.
-
Conclusion
Ala5-Galanin (2-11) is a highly specific and potent full agonist for the GAL2R. Its mechanism of action is primarily mediated through the Gq/11-PLC-IP3 signaling cascade. The high selectivity of this peptide makes it an essential pharmacological tool for investigating the diverse roles of GAL2R in health and disease, and for the development of novel therapeutics targeting the galanin system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ala5-Galanin (2-11) | CymitQuimica [cymitquimica.com]
- 3. Ala5-galanin (2-11) is a GAL2R specific galanin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Intranasal Delivery of a Methyllanthionine-Stabilized Galanin Receptor-2-Selective Agonist Reduces Acute Food Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Ala5-Galanin (2-11): A Selective GAL2R Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin, a neuropeptide widely distributed in the central and peripheral nervous systems, exerts its pleiotropic effects through three G protein-coupled receptors (GPCRs): GAL1R, GAL2R, and GAL3R.[1][2] The distinct signaling pathways and tissue distribution of these receptors implicate them in a variety of physiological and pathological processes.[1][2] The development of receptor-subtype-specific ligands is crucial for dissecting the specific roles of each galanin receptor. This guide focuses on Ala5-Galanin (2-11), a truncated and modified galanin analog, that has been identified as a specific and full agonist for the galanin receptor 2 (GAL2R).[1][2]
Ala5-Galanin (2-11) is a decapeptide derived from the N-terminal fragment of galanin (galanin (2-11)) with a single amino acid substitution of serine to alanine at position 5.[1][2] This modification results in a ligand with a remarkable selectivity for GAL2R, showing over 375-fold preference compared to GAL1R and GAL3R.[1][2] This high specificity makes Ala5-Galanin (2-11) an invaluable tool for investigating the physiological and pathophysiological roles of GAL2R, and for the development of novel therapeutic agents targeting this receptor.
Quantitative Data Presentation
The following tables summarize the binding affinity and functional potency of Ala5-Galanin (2-11) at human galanin receptors.
Table 1: Radioligand Binding Affinity of Ala5-Galanin (2-11) at Human Galanin Receptors
| Ligand | Receptor | Kᵢ (nM) | Selectivity vs. GAL2R |
| Ala5-Galanin (2-11) | GAL1R | No detectable binding up to 0.1 mM | >375-fold |
| GAL2R | 258 | - | |
| GAL3R | No detectable binding up to 0.1 mM | >375-fold |
Data compiled from competitive binding studies using ¹²⁵I-galanin.[1][2]
Table 2: Functional Activity of Ala5-Galanin (2-11) at Human GAL2R
| Assay | Cell Line | Parameter | Value | Agonist Profile |
| Inositol Phosphate Accumulation | CHO-K1 cells stably expressing human GAL2R | EC₅₀ | 1.01 ± 0.18 µM | Full Agonist |
| Cyclic Adenosine Monophosphate (cAMP) Production | SH-SY5Y cells stably expressing human GAL2R | - | No significant stimulation | - |
Functional data indicates that Ala5-Galanin (2-11) acts as a full agonist at GAL2R, stimulating the Gq-coupled signaling pathway leading to inositol phosphate production, without affecting the Gi-coupled pathway that modulates cAMP levels.[2]
Signaling Pathways
Activation of GAL2R by Ala5-Galanin (2-11) primarily initiates the Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Experimental Protocols
Radioligand Competitive Binding Assay
This protocol details the method used to determine the binding affinity of Ala5-Galanin (2-11) for human galanin receptors.
Materials:
-
CHO-K1 cells stably expressing human GAL1R, GAL2R, or Flp-In T-REx 293 cells with inducible human GAL3R expression.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.
-
Radioligand: ¹²⁵I-galanin.
-
Competitor ligand: Ala5-Galanin (2-11) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled galanin (e.g., 1 µM).
-
Glass fiber filters (GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency. For inducible GAL3R expression, treat with tetracycline 24 hours prior to harvesting.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 4°C and resuspend the membrane pellet in fresh binding buffer.
-
Determine protein concentration using a standard protein assay.
-
-
Binding Reaction:
-
In a 96-well plate, add cell membranes (typically 10-30 µg of protein).
-
Add ¹²⁵I-galanin at a final concentration near its K₋d value.
-
Add increasing concentrations of Ala5-Galanin (2-11) or buffer for total binding.
-
For non-specific binding, add a high concentration of unlabeled galanin.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value and calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Inositol Phosphate Accumulation Assay
This protocol measures the functional activity of Ala5-Galanin (2-11) by quantifying the accumulation of inositol phosphates (IPs), a downstream product of Gq/11 signaling.
Materials:
-
CHO-K1 cells stably expressing human GAL2R.
-
Cell culture medium supplemented with [³H]myo-inositol.
-
Stimulation buffer (e.g., HBSS containing 10 mM LiCl).
-
Ala5-Galanin (2-11) at various concentrations.
-
Lysis buffer (e.g., ice-cold 0.1 M HCl).
-
Anion-exchange chromatography columns.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling:
-
Seed CHO-K1-hGAL2R cells in 24-well plates.
-
Incubate the cells for 24-48 hours in a medium containing [³H]myo-inositol to label the cellular phosphoinositide pools.
-
-
Stimulation:
-
Wash the cells with a pre-warmed buffer.
-
Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Add varying concentrations of Ala5-Galanin (2-11) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.
-
Incubate on ice for 30 minutes.
-
Neutralize the cell lysates.
-
-
Purification and Quantification:
-
Apply the lysates to anion-exchange columns.
-
Wash the columns to remove free [³H]myo-inositol.
-
Elute the total [³H]inositol phosphates with a high-salt buffer.
-
Measure the radioactivity of the eluates by liquid scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the agonist concentration.
-
Determine the EC₅₀ and Emax values from the dose-response curve.
-
References
The Discovery and Evolution of Galanin Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin, a neuropeptide discovered in 1983 from porcine intestinal extracts, has emerged as a significant modulator of a wide array of physiological and pathological processes.[1] Its influence extends to neurotransmission, pain perception, seizure activity, feeding behavior, and neuroendocrine regulation.[2][3][4] The diverse functions of galanin are mediated through its interaction with three distinct G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[5] The therapeutic potential of targeting the galaninergic system has driven extensive research into the development of galanin analogues with improved pharmacokinetic properties and receptor subtype selectivity. This technical guide provides an in-depth overview of the discovery and history of galanin analogues, from early fragments to sophisticated chimeric and non-peptide ligands. It details the experimental methodologies employed in their synthesis and characterization and summarizes their quantitative binding and functional data.
The Galanin Peptide Family and Receptors
The galanin family of peptides includes galanin itself, galanin message-associated peptide (GMAP), galanin-like peptide (GALP), and alarin.[2][6] Galanin is a 29-amino acid peptide in most species (30 in humans) with a highly conserved N-terminal region (residues 1-15) that is crucial for receptor binding and biological activity.[1][7]
The effects of these peptides are mediated by three receptor subtypes:
-
GalR1: Primarily coupled to the Gi/o pathway, its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels.[1][8][9]
-
GalR2: Demonstrates broader signaling capabilities, coupling to Gq/11 to activate phospholipase C (PLC), which in turn mobilizes intracellular calcium.[8][9] It can also couple to Gi/o and G12/13 pathways.[10]
-
GalR3: Similar to GalR1, it predominantly signals through the Gi/o pathway, inhibiting adenylyl cyclase.[1][8][11]
The Evolution of Galanin Analogues
The therapeutic application of native galanin is hampered by its poor metabolic stability and inability to cross the blood-brain barrier.[10][12] This has spurred the development of a diverse range of galanin analogues with enhanced drug-like properties.
Truncated and N-Terminal Modified Analogues
Early research focused on identifying the minimal active fragment of galanin. It was discovered that the N-terminal fragment, galanin(1-16), retains high affinity for galanin receptors.[13] Further studies revealed that specific amino acids, such as Gly1, Trp2, Asn5, and Tyr9, are critical for receptor binding.[14] The galanin(2-11) fragment was later identified as a ligand with a preference for GalR2 and GalR3 over GalR1.[12]
Systemically Active Analogues: The Gal-B2 Story
A significant breakthrough in the development of therapeutically viable galanin analogues was the creation of systemically active compounds. To overcome the blood-brain barrier, researchers designed truncated galanin analogues with modifications to enhance their stability and lipophilicity.
A key strategy involved cationization (addition of positively charged residues like lysine) and lipidization (attachment of a fatty acid moiety, such as palmitoyl).[10][15] This led to the development of Gal-B2 (NAX 5055) , a potent anticonvulsant analogue.[10][12][15] Gal-B2 contains a palmitoylated lysine residue and additional lysine residues at the C-terminus, which improve its metabolic stability and ability to penetrate the central nervous system.[10][15]
Further modifications of Gal-B2, such as altering the N-terminal residue, led to the development of analogues with altered receptor selectivity. For instance, the analogue [N-Me, des-Sar]Gal-B2 showed an 18-fold preference for GalR2 over GalR1.[16]
Chimeric Analogues
Chimeric peptides, which combine the N-terminal fragment of galanin with a C-terminal fragment of another neuropeptide, were developed primarily as antagonists. Notable examples include:
-
M15 (Galantide): Galanin(1-13)-Substance P(5-11)amide.[17]
-
M35: Galanin(1-13)-Bradykinin(2-9)amide.[17]
-
M40: Galanin(1-13)-Neuropeptide Y(25-36)amide.[13]
While these chimeras often act as antagonists in the central nervous system, some have been found to be full agonists in peripheral tissues, such as gastrointestinal smooth muscle.[17]
Non-Peptide Ligands
The quest for orally bioavailable galanin receptor modulators led to the discovery of non-peptide ligands. Galnon , a tripeptidomimetic, was the first non-peptide galanin receptor agonist to be identified.[18] Subsequently, more potent and selective non-peptide antagonists, such as SNAP-37889 and SNAP-398299 , which are specific for GalR3, have been developed.[2]
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of key galanin analogues at the three human galanin receptor subtypes.
Table 1: Binding Affinities (Ki, nM) of Galanin Analogues
| Analogue | GalR1 | GalR2 | GalR3 | Reference(s) |
| Galanin (human) | 0.4 | 2.3 | 69.0 | [14] |
| Galanin(1-16) | ~6 | ~6 | - | [19] |
| Galanin(2-11) | 879 | 1.8 | - | [14] |
| Gal-B2 (NAX 5055) | 3.5 | 51.5 | - | [10][12][15] |
| [N-Me, des-Sar]Gal-B2 | - | - | - | [16] |
| M15 (Galantide) | <0.1 (high affinity site), ~6 (low affinity site) | - | - | [20] |
| M35 | - | - | - | [11] |
| M40 | - | - | - | [11] |
| Galnon | 12000 | 24000 | - | [14] |
| GALP (human) | 77 | 28 | 10 | [21] |
Note: A dash (-) indicates that data was not reported in the cited sources.
Table 2: Functional Activity (EC50/IC50, nM) of Galanin Analogues
| Analogue | Activity | Receptor | Value (nM) | Reference(s) |
| Galanin | Agonist | GalR1/GalR2 | - | [16] |
| [N-Me, des-Sar]Gal-B2 | Agonist | GalR2 | - | [16] |
| Galnon | Agonist | GalR1 | - | [18] |
| GALP (human, 1-60) | Agonist | GalR3 | 10 (IC50) | [21] |
| GALP (human, 1-60) | Agonist | GalR2 | 28 (IC50) | [21] |
| GALP (human, 1-60) | Agonist | GalR1 | 77 (IC50) | [21] |
Note: A dash (-) indicates that the specific EC50/IC50 value was not provided in a readily accessible format in the cited sources, although agonist/antagonist activity was described.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and characterization of galanin analogues.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The majority of galanin analogues are synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis.[6][22]
Protocol Overview:
-
Resin Swelling: The solid support resin (e.g., Rink amide resin for C-terminal amides) is swollen in a suitable solvent like dimethylformamide (DMF).[23]
-
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of piperidine in DMF to expose the free amine.[23]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HOBt) and coupled to the free amine on the resin.[23]
-
Capping (Optional): Any unreacted free amines can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.[22]
-
Repeat Cycles: The deprotection and coupling steps are repeated for each amino acid in the sequence.[22]
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[4]
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][6]
-
Characterization: The final product is characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its molecular weight.[6][19]
Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[24]
Protocol Overview:
-
Membrane Preparation: Cell membranes expressing the galanin receptor of interest (e.g., from transfected cell lines like CHO or SH-SY5Y) are prepared by homogenization and centrifugation.[13][16]
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-galanin) and varying concentrations of the unlabeled competitor analogue.[24]
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.[24]
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.[24]
-
Data Analysis: The data is analyzed to determine the IC50 value of the analogue, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[24]
Functional Assays
Functional assays are used to determine whether a ligand acts as an agonist or an antagonist and to quantify its potency (EC50 or IC50).
-
cAMP Assays (for GalR1 and GalR3): Since these receptors are Gi/o-coupled, their activation inhibits adenylyl cyclase and reduces cAMP levels. Forskolin is often used to stimulate cAMP production, and the inhibitory effect of the galanin analogue is then measured. cAMP levels can be quantified using methods like radioimmunoassay (RIA) or time-resolved fluorescence resonance energy transfer (TR-FRET).[3]
-
Calcium Mobilization Assays (for GalR2): As GalR2 is coupled to Gq/11, its activation leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-8) and a fluorescent plate reader.[25]
In Vivo Models
-
Anticonvulsant Activity (6 Hz Corneal Stimulation Model): This model is used to assess the ability of galanin analogues to protect against seizures.
-
Analgesic Activity (Formalin Test): This model is used to evaluate the pain-relieving effects of galanin analogues.
-
Procedure: A dilute solution of formalin is injected into the paw of a rodent, which elicits a biphasic pain response (an early acute phase and a later inflammatory phase). The time the animal spends licking the injected paw is measured as an indicator of pain. The ability of the test compound to reduce licking time is assessed.[15][26]
-
Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
The journey from the initial discovery of galanin to the development of receptor-subtype-selective, systemically active analogues showcases the power of medicinal chemistry and molecular pharmacology in transforming a native peptide into potential therapeutic leads. The strategies of truncation, chemical modification, and the creation of chimeric and non-peptide ligands have provided a rich toolbox of pharmacological agents to probe the complex biology of the galaninergic system. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to build upon this foundation and further explore the therapeutic potential of targeting galanin receptors for a range of neurological and peripheral disorders.
References
- 1. pnas.org [pnas.org]
- 2. Galanin receptor 3 - Wikipedia [en.wikipedia.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. ChemiSCREEN™ Membrane Preparation Recombinant Human GAL2 Galanin Receptor | HTS186M [merckmillipore.com]
- 6. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. biorxiv.org [biorxiv.org]
- 9. ChemiSCREEN™ GAL1 Galanin Receptor Membrane Preparation [discoverx.com]
- 10. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Design, synthesis, and characterization of high-affinity, systemically-active galanin analogues with potent anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a HiBiT Peptide-based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Generating Orally-Active Galanin Analogs with Analgesic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Chimeric galanin analogs that function as antagonists in the CNS are full agonists in gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. ChemiSCREEN™ GAL2 Galanin Receptor Membrane Preparation [discoverx.com]
- 21. advinus.com [advinus.com]
- 22. chemistry.du.ac.in [chemistry.du.ac.in]
- 23. chem.uci.edu [chem.uci.edu]
- 24. europeanreview.org [europeanreview.org]
- 25. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 26. criver.com [criver.com]
An In-depth Technical Guide to Ala5-Galanin (2-11): Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ala5-Galanin (2-11) is a synthetic peptide fragment and a highly specific agonist for the galanin receptor 2 (GAL2R). As a modified analogue of the endogenous neuropeptide galanin, it represents a valuable tool for investigating the physiological and pathological roles of the GAL2R signaling pathway. This technical guide provides a comprehensive overview of the structure, chemical properties, and experimental methodologies related to Ala5-Galanin (2-11).
Structure and Chemical Properties
Ala5-Galanin (2-11) is a decapeptide with the amino acid sequence Trp-Thr-Leu-Asn-Ala-Ala-Gly-Tyr-Leu-Leu-NH2. The key modification from the native galanin (2-11) fragment is the substitution of Serine with Alanine at position 5. This single amino acid change confers remarkable selectivity for the GAL2R.
Physicochemical Properties
| Property | Value | Reference |
| Amino Acid Sequence | Trp-Thr-Leu-Asn-Ala-Ala-Gly-Tyr-Leu-Leu-NH2 | [1] |
| Molecular Weight | 1120.3 g/mol | [2] |
| Chemical Formula | C54H81N13O13 | [2] |
| Purity | Typically >98% | [2] |
| Appearance | Solid | [2] |
Binding and Functional Activity
| Parameter | Value | Receptor | Reference |
| Binding Affinity (Ki) | 258 nM | Human GAL2R | [1][2] |
| Functional Activity (EC50) | 1.01 ± 0.18 µM (Inositol Phosphate Accumulation) | Human GAL2R | [1] |
| Receptor Selectivity | >375-fold preference for GAL2R over GAL1R and GAL3R | Human | [3] |
| Functional Characterization | Full Agonist | Human GAL2R | [3] |
Signaling Pathway
Ala5-Galanin (2-11) exerts its biological effects by selectively binding to and activating the GAL2R, a G-protein coupled receptor (GPCR). Activation of GAL2R by Ala5-Galanin (2-11) primarily leads to the stimulation of the Gq protein signaling cascade. This results in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to various downstream cellular responses. Notably, Ala5-Galanin (2-11) does not significantly stimulate the production of cyclic adenosine monophosphate (cAMP).[1]
Caption: Ala5-Galanin (2-11) signaling pathway via GAL2R.
Experimental Protocols
Peptide Synthesis and Purification
Synthesis: Ala5-Galanin (2-11) is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) methodology.[4]
-
Resin: Rink-amide resin is commonly used to obtain a C-terminally amidated peptide.
-
Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. A coupling agent such as 1-hydroxybenzotriazole (HOBt) is used.
-
Fmoc Deprotection: The Fmoc protecting group is removed with a solution of piperidine in dimethylformamide (DMF) to allow for the next amino acid coupling.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.[4]
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Column: A C18 column is typically used for purification.
-
Mobile Phases: A gradient of acetonitrile in water with 0.1% TFA is commonly employed.
-
Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.
-
Verification: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.
Caption: Workflow for the synthesis of Ala5-Galanin (2-11).
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Ala5-Galanin (2-11) for galanin receptors.
-
Cell Culture: Use cell lines stably expressing the human galanin receptors (GAL1R, GAL2R, or GAL3R), for example, Chinese Hamster Ovary (CHO) cells.
-
Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.
-
Assay Buffer: A typical binding buffer consists of 25 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, and 0.4% BSA.
-
Competition Reaction: Incubate the cell membranes with a fixed concentration of a radiolabeled galanin ligand (e.g., [125I]-porcine galanin) and increasing concentrations of unlabeled Ala5-Galanin (2-11).
-
Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 value (the concentration of Ala5-Galanin (2-11) that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of Ala5-Galanin (2-11) to stimulate the Gq signaling pathway.
-
Cell Culture and Labeling: Culture CHO cells stably expressing human GAL2R and label them overnight with [3H]-myo-inositol in inositol-free medium.
-
Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulation: Stimulate the cells with varying concentrations of Ala5-Galanin (2-11) for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lysis and Extraction: Terminate the reaction by adding a lysis buffer (e.g., ice-cold perchloric acid).
-
Purification: Separate the inositol phosphates from the cell lysate using anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Detection: Elute the [3H]-inositol phosphates and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value.
Conclusion
Ala5-Galanin (2-11) is a potent and selective agonist for the GAL2R. Its well-defined structure and chemical properties, coupled with established experimental protocols for its synthesis and characterization, make it an indispensable tool for research in neuroscience, endocrinology, and drug development. This guide provides the foundational technical information required for its effective use in the laboratory.
References
An In-depth Technical Guide to Ala5-Galanin (2-11) Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathways activated by Ala5-Galanin (2-11), a specific agonist for the Galanin Receptor 2 (GAL2R). Galanin and its receptors are implicated in a wide range of physiological and pathological processes, making specific ligands like Ala5-Galanin (2-11) valuable tools for research and potential therapeutic development.[1][2][3] This document details the receptor binding affinity, downstream second messenger activation, and the experimental methodologies used to elucidate these pathways.
Core Concepts: Galanin Receptors and Ligand Specificity
The diverse physiological functions of the neuropeptide galanin are mediated by three G-protein coupled receptor (GPCR) subtypes: GAL1R, GAL2R, and GAL3R.[1][2][3][4] These receptors exhibit distinct tissue distribution and couple to different intracellular signaling cascades.[1][3][5] GAL1R and GAL3R primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP).[1][5] In contrast, GAL2R predominantly signals through Gq/11 proteins, activating phospholipase C (PLC).[1][5][6]
Ala5-Galanin (2-11) is a modified analogue of the endogenous galanin fragment, galanin (2-11).[3][7] The single amino acid substitution of serine to alanine at position 5 results in a ligand with a significant preference for GAL2R.[3][7] This specificity makes Ala5-Galanin (2-11) an invaluable tool for isolating and studying the specific functions of GAL2R.
Quantitative Data: Receptor Binding and Functional Potency
The following tables summarize the quantitative data for Ala5-Galanin (2-11) and related ligands, providing a comparative view of their binding affinities and functional potencies at the three galanin receptor subtypes.
Table 1: Binding Affinities (Ki) of Galanin Ligands for Galanin Receptors
| Ligand | GAL1R Ki (nM) | GAL2R Ki (nM) | GAL3R Ki (nM) | Reference |
| Ala5-Galanin (2-11) | >100,000 | 258 | >100,000 | [3][7][8][9] |
| Galanin (human) | 1 | 1 | - | [8] |
| Galanin (rat, mouse) | 0.98 | 1.48 | 1.47 | [8] |
| Galanin (2-11) | No affinity | High affinity | High affinity | [10] |
Table 2: Functional Potency (EC50) of Galanin Ligands
| Ligand | Assay | Cell Line | Receptor | EC50 (µM) | Reference |
| Ala5-Galanin (2-11) | Inositol Phosphate Accumulation | CHO K1 cells | human GAL2R | 1.01 ± 0.18 | [11] |
| Galanin 1-16 | Ca2+ Influx Inhibition | Cultured myenteric neurons | rat GalR1 | 0.172 | [10] |
| human GALP (3-32) | Extracellular Acidification Rate | SH-SY5Y cells | human GalR2 | 0.36 | [8] |
Signaling Pathways of Ala5-Galanin (2-11)
As a specific GAL2R agonist, Ala5-Galanin (2-11) primarily initiates signaling through the Gq/11 pathway.[3][7] The activation of GAL2R by Ala5-Galanin (2-11) leads to a cascade of intracellular events, as depicted in the following diagram.
While the primary pathway involves Gq/11, some evidence suggests that GAL2R can also couple to other G-proteins, such as Gi and Go, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[6] However, studies using Ala5-Galanin (2-11) did not show a significant effect on cAMP production, which is consistent with a lack of strong Gi coupling.[7][12]
Experimental Protocols
The characterization of Ala5-Galanin (2-11) and its signaling pathways relies on a series of well-established experimental protocols. The following provides a detailed methodology for the key experiments cited.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.
-
Objective: To determine the Ki of Ala5-Galanin (2-11) for human GAL1R, GAL2R, and GAL3R.
-
Materials:
-
CHO-K1 cells stably expressing human GAL1R, GAL2R, or GAL3R.
-
Membrane preparations from the aforementioned cells.
-
[125I]-porcine Galanin (radioligand).
-
Ala5-Galanin (2-11) (competitor ligand).
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes (20-40 µg of protein) with a fixed concentration of [125I]-porcine Galanin (e.g., 0.1 nM).
-
Add increasing concentrations of unlabeled Ala5-Galanin (2-11) (e.g., 10^-12 to 10^-5 M).
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled galanin (e.g., 1 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the activation of the Gq/11 pathway by quantifying the production of inositol phosphates.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of Ala5-Galanin (2-11) in stimulating IP production via GAL2R.
-
Materials:
-
CHO-K1 cells stably expressing human GAL2R.
-
[3H]-myo-inositol.
-
Stimulation buffer (e.g., HEPES-buffered saline containing 10 mM LiCl).
-
Ala5-Galanin (2-11).
-
Lysis buffer.
-
Anion exchange chromatography columns (e.g., Dowex AG1-X8).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Seed cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating with [3H]-myo-inositol in inositol-free medium for 24-48 hours.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with stimulation buffer containing LiCl (to inhibit inositol monophosphatase) for 15-30 minutes.
-
Stimulate the cells with varying concentrations of Ala5-Galanin (2-11) for a defined period (e.g., 30-60 minutes) at 37°C.
-
Terminate the stimulation by adding ice-cold lysis buffer (e.g., 0.1 M formic acid).
-
Separate the total inositol phosphates from free [3H]-myo-inositol using anion exchange chromatography.
-
Elute the inositol phosphates and quantify the radioactivity by liquid scintillation counting.
-
Plot the concentration-response curve and determine the EC50 and Emax values using non-linear regression.
-
Cyclic AMP (cAMP) Assay
This assay is used to assess the coupling of a receptor to Gi/o (inhibition of cAMP) or Gs (stimulation of cAMP) proteins.
-
Objective: To determine if Ala5-Galanin (2-11) affects cAMP levels via GAL2R.
-
Materials:
-
SH-SY5Y cells stably expressing human GAL2R.[12]
-
Forskolin (an adenylyl cyclase activator).
-
Ala5-Galanin (2-11).
-
cAMP assay kit (e.g., radioimmunoassay or ELISA-based).
-
-
Procedure (for Gi/o coupling):
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with varying concentrations of Ala5-Galanin (2-11) in the presence of a fixed concentration of forskolin (to stimulate basal cAMP production).
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive binding assay kit.
-
A decrease in forskolin-stimulated cAMP levels indicates Gi/o coupling.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the pharmacological characterization of a novel galanin receptor ligand.
Conclusion
Ala5-Galanin (2-11) is a potent and specific agonist for GAL2R, primarily activating the Gq/11-PLC-IP3 signaling cascade. Its high selectivity makes it an essential pharmacological tool for dissecting the physiological and pathological roles of GAL2R. The experimental protocols detailed in this guide provide a framework for the continued investigation of galanin receptor signaling and the development of novel therapeutics targeting this system.
References
- 1. The galanin and galanin receptor subtypes, its regulatory role in the biological and pathological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 3. Ala5-galanin (2-11) is a GAL2R specific galanin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ala5-Galanin (2-11) | CymitQuimica [cymitquimica.com]
- 10. Galanin inhibition of voltage-dependent Ca(2+) influx in rat cultured myenteric neurons is mediated by galanin receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Ala5-Galanin (2-11)
The neuropeptide galanin is a key modulator in a multitude of physiological processes, exerting its effects through three G-protein coupled receptor subtypes: GALR1, GALR2, and GALR3.[1][2][3] The distinct distribution and signaling pathways of these receptors underscore the therapeutic potential of developing receptor-specific ligands. Ala5-Galanin (2-11) has emerged as a significant tool in this endeavor, identified as a short, specific agonist for the GALR2 subtype.[4][5] This document provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of Ala5-Galanin (2-11), details the experimental protocols for its characterization, and visualizes its associated signaling pathways.
Pharmacodynamics of Ala5-Galanin (2-11)
The pharmacodynamic profile of Ala5-Galanin (2-11) is characterized by its high selectivity and full agonist activity at the GALR2 receptor.
Receptor Binding Affinity
A single amino acid substitution—replacing serine with alanine at position 5 in the galanin (2-11) fragment—confers remarkable specificity for GALR2.[4][5] This modification results in a ligand that is effectively unable to bind to GALR1 or GALR3, even at high concentrations.[4][5] Ala5-Galanin (2-11) demonstrates a preference for GALR2 that is more than 375-fold compared to the other receptor subtypes.[4][5]
| Ligand | Receptor Subtype | Binding Affinity (Ki) |
| Ala5-Galanin (2-11) | GALR2 | 258 nM[6][7][8] |
| GALR1 | > 100,000 nM[4][5] | |
| GALR3 | > 100,000 nM[4][5] |
Functional Activity and Signaling
Ala5-Galanin (2-11) acts as a full agonist at the GALR2 receptor.[4][5] Activation of GALR2 initiates a cascade of intracellular events. The GALR2 receptor preferentially couples to Gq/11-type G proteins, which in turn activates phospholipase C (PLC).[9] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium levels.[9] There is also evidence suggesting that GALR2 can couple to Gi/o and G12/13-type G proteins.[9]
Functional studies confirm that Ala5-Galanin (2-11) stimulates inositol phosphate (IP) production in cells expressing human GALR2, with a potency comparable to that of full-length rat galanin.[10][11]
| Parameter | Value | Cell Line |
| EC50 (Inositol Phosphate Accumulation) | 1.01 ± 0.18 µM | CHO cells expressing human GALR2[10][11] |
In contrast to its effect on the IP pathway, Ala5-Galanin (2-11) does not significantly stimulate cyclic adenosine monophosphate (cAMP) production.[4]
Pharmacokinetics of Ala5-Galanin (2-11)
Detailed pharmacokinetic data for Ala5-Galanin (2-11), such as its in vivo half-life, clearance rate, and bioavailability, are not extensively documented in the available literature. However, the pharmacokinetic profile of galanin and its analogues is an area of active research. Natural galanin is known for its susceptibility to rapid degradation by peptidases, resulting in a very short in vivo plasma half-life of approximately 4 minutes.[9] This inherent instability necessitates the development of modified analogues for potential therapeutic applications.[9] Research into stabilizing modifications, such as the introduction of lanthionines, aims to prolong the half-life and improve the drug delivery options for galanin-based peptides.[9]
Experimental Protocols
The characterization of Ala5-Galanin (2-11) involves a range of standard and advanced experimental techniques.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity and selectivity of the ligand for galanin receptor subtypes.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GALR1, GALR2, or Flp-In T-REx 293 cells with inducible expression of human GALR3 are cultured and harvested.[4]
-
Membrane Preparation: Cell membranes are prepared through homogenization and centrifugation.
-
Competitive Binding: Membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., porcine-[¹²⁵I]-galanin) and varying concentrations of the unlabeled competitor ligand, Ala5-Galanin (2-11).[4]
-
Separation and Counting: Bound and free radioligand are separated by filtration. The radioactivity of the filters is then measured using a gamma counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Second Messenger Functional Assays
These assays measure the functional consequence of receptor activation.
Inositol Phosphate (IP) Accumulation Assay:
-
Cell Seeding and Labeling: CHO-K1 cells stably expressing human GALR2 are seeded and pre-incubated with [³H]-myo-inositol for 24 hours to label the cellular phosphoinositide pools.[4][10]
-
Ligand Stimulation: Cells are washed and then stimulated with varying concentrations of Ala5-Galanin (2-11) (e.g., 10⁻¹⁰ to 10⁻⁴ M) in the presence of LiCl (to inhibit inositol monophosphatase).[4][10]
-
Extraction: The reaction is terminated, and the total inositol phosphates are extracted.
-
Quantification: The amount of [³H]-inositol phosphates is quantified by scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC50 value.[10]
Cyclic AMP (cAMP) Assay:
-
Cell Culture: SH-SY5Y cells stably expressing human GALR2 are used.[4]
-
Stimulation: Cells are treated with the ligand in the presence of an adenylyl cyclase activator like forskolin.
-
Measurement: Intracellular cAMP levels are measured using commercially available kits, often based on competitive immunoassays (e.g., ELISA).
Label-Free Real-Time Assays
These modern techniques provide dynamic information about cellular responses following receptor activation without the need for labels.
-
Optical Biosensor (e.g., EnSpire®): This technology measures dynamic mass redistribution (DMR) within a cell upon ligand binding, providing a holistic view of the integrated cellular response.[4][5]
-
Electric Biosensor (e.g., xCELLigence®): This system monitors changes in cellular impedance in real-time.[4][5] The binding of a ligand to a G-protein coupled receptor causes changes in cell morphology, adhesion, and volume, which are detected as variations in impedance.[4]
Conclusion
Ala5-Galanin (2-11) is a highly valuable pharmacological tool, distinguished by its specificity as a full agonist for the GALR2 receptor. Its pharmacodynamic properties have been well-characterized through a variety of in vitro assays, confirming its utility in selectively probing GALR2-mediated signaling pathways. While comprehensive in vivo pharmacokinetic data remains to be fully elucidated, the development of such specific ligands is a critical step forward in understanding the complex roles of the galaninergic system and in advancing the design of novel therapeutics for a range of disorders, including neurological diseases.
References
- 1. Galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galanin receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Ala5-galanin (2-11) is a GAL2R specific galanin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ala5-Galanin (2-11) | CymitQuimica [cymitquimica.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Intranasal Delivery of a Methyllanthionine-Stabilized Galanin Receptor-2-Selective Agonist Reduces Acute Food Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ala5-Galanin (2-11) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ala5-Galanin (2-11) is a synthetic peptide fragment and a specific agonist for the Galanin Receptor 2 (GAL2R), a G-protein coupled receptor (GPCR).[1][2][3][4][5] This peptide analog exhibits a high degree of selectivity for GAL2R over the other galanin receptor subtypes, GAL1R and GAL3R, making it a valuable tool for investigating the specific physiological and pathological roles of GAL2R signaling.[3][6] Galanin and its receptors are implicated in a variety of biological processes, including neurotransmission, pain perception, inflammation, and cell proliferation.[3][6][7] These application notes provide detailed protocols for utilizing Ala5-Galanin (2-11) in common cell culture experiments to probe GAL2R function.
Mechanism of Action
Ala5-Galanin (2-11) acts as a full agonist at the GAL2R.[3][6] Upon binding, it induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. GAL2R is known to primarily couple to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade.[8][9][10] This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[8][9][10] GAL2R can also couple to other G-proteins, such as Gi/o and G12/13, leading to the modulation of adenylyl cyclase activity and Rho GTPase signaling, respectively.[11][12]
Data Presentation
The following table summarizes the quantitative data for Ala5-Galanin (2-11) from cell-based assays.
| Parameter | Value | Cell Line | Assay Type | Reference |
| Binding Affinity (Ki) | 258 nM | CHO cells expressing human GAL2R | Competitive Radioligand Binding | [1][2][5][13] |
| Functional Potency (EC50) | 1.01 ± 0.18 µM | CHO cells expressing human GAL2R | Inositol Phosphate Accumulation | [2][6][14] |
| cAMP Signaling | No significant stimulation | SH-SY5Y cells expressing human GAL2R | cAMP Assay | [1] |
Mandatory Visualizations
Signaling Pathway of Ala5-Galanin (2-11) via GAL2R
Caption: Signaling pathways activated by Ala5-Galanin (2-11) through GAL2R.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of Ala5-Galanin (2-11) for GAL2R expressed in CHO cells.
Materials:
-
CHO cells stably expressing human GAL2R
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Radioligand: [125I]-Galanin
-
Ala5-Galanin (2-11) stock solution
-
Non-specific binding control: High concentration of unlabeled galanin (e.g., 1 µM)
-
96-well microplates
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture CHO-GAL2R cells to 80-90% confluency.
-
Membrane Preparation:
-
Wash cells with ice-cold PBS and scrape into a centrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in Binding Buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of membrane suspension, 50 µL of [125I]-Galanin (at a concentration near its Kd), and 50 µL of Binding Buffer.
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of [125I]-Galanin, and 50 µL of 1 µM unlabeled galanin.
-
Competition: 50 µL of membrane suspension, 50 µL of [125I]-Galanin, and 50 µL of serially diluted Ala5-Galanin (2-11).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine).
-
Wash the filters three times with ice-cold Binding Buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Ala5-Galanin (2-11).
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.
-
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Step-by-step workflow for the competitive radioligand binding assay.
Inositol Phosphate (IP) Accumulation Assay
This protocol measures the accumulation of inositol phosphates in response to GAL2R activation by Ala5-Galanin (2-11) in CHO cells.
Materials:
-
CHO cells stably expressing human GAL2R
-
Cell culture medium (e.g., DMEM/F-12)
-
Inositol-free DMEM
-
[3H]-myo-inositol
-
Stimulation Buffer: HBSS or serum-free medium containing 10 mM LiCl
-
Ala5-Galanin (2-11) stock solution
-
Lysis Buffer: e.g., 0.1 M formic acid
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed CHO-GAL2R cells into 24-well plates and grow to near confluency.
-
Radiolabeling:
-
Wash the cells with inositol-free DMEM.
-
Incubate the cells in inositol-free DMEM containing [3H]-myo-inositol (e.g., 1 µCi/mL) for 24 hours to label the cellular phosphoinositide pools.[1]
-
-
Stimulation:
-
Wash the cells with Stimulation Buffer.
-
Pre-incubate the cells with Stimulation Buffer for 15-30 minutes at 37°C.
-
Add varying concentrations of Ala5-Galanin (2-11) to the wells in triplicate and incubate for 30-60 minutes at 37°C.
-
-
Lysis and IP Isolation:
-
Aspirate the stimulation buffer and lyse the cells with ice-cold Lysis Buffer.
-
Transfer the lysates to columns containing Dowex AG1-X8 resin.
-
Wash the columns with water to remove free [3H]-myo-inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
-
Quantification:
-
Add the eluate to scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the radioactivity (counts per minute, CPM) against the log concentration of Ala5-Galanin (2-11).
-
Determine the EC50 value from the resulting dose-response curve.
-
Cyclic AMP (cAMP) Assay
This protocol is to determine if Ala5-Galanin (2-11) modulates intracellular cAMP levels, typically via Gi/o coupling.
Materials:
-
SH-SY5Y cells expressing human GAL2R
-
Cell culture medium
-
Stimulation Buffer (e.g., HBSS with 0.5 mM IBMX)
-
Forskolin (to stimulate adenylyl cyclase)
-
Ala5-Galanin (2-11) stock solution
-
cAMP assay kit (e.g., luminescence-based or ELISA-based)
Procedure:
-
Cell Seeding: Seed SH-SY5Y-GAL2R cells into a 96-well plate.
-
Stimulation:
-
Pre-treat cells with a phosphodiesterase inhibitor like IBMX for 15-30 minutes.
-
Treat cells with varying concentrations of Ala5-Galanin (2-11) in the presence of a fixed concentration of forskolin (e.g., 1-10 µM) for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration using the provided reagents and a suitable plate reader (luminometer or spectrophotometer).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production at each concentration of Ala5-Galanin (2-11).
-
Plot the percentage of inhibition against the log concentration of the peptide.
-
Cell Viability Assay
This protocol, based on the CellTiter-Glo® Luminescent Cell Viability Assay, assesses the effect of Ala5-Galanin (2-11) on cell viability.
Materials:
-
Target cell line (e.g., H9C2 cardiac myoblasts, or a cell line relevant to the research question)
-
Cell culture medium
-
Ala5-Galanin (2-11) stock solution
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Treatment:
-
After 24 hours, treat the cells with a range of concentrations of Ala5-Galanin (2-11) in triplicate. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Express the data as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the log concentration of Ala5-Galanin (2-11).
-
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Activation of the galanin receptor 2 (GalR2) protects the hippocampus from neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | G alpha (12/13) signalling events [reactome.org]
- 6. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 7. cAMP assays [bio-protocol.org]
- 8. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. ch.promega.com [ch.promega.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 14. promega.com [promega.com]
Application Notes: Utilizing Ala5-Galanin (2-11) for Selective GAL2R Studies
Introduction
Galanin is a neuropeptide that exerts its effects through three G-protein coupled receptors (GPCRs): GAL1R, GAL2R, and GAL3R.[1] These receptors have distinct distributions and signaling pathways, making them attractive therapeutic targets for conditions like neuropathic pain, epilepsy, and depression.[2][3] A significant challenge in studying the galaninergic system has been the lack of stable and subtype-specific ligands.[1][4]
Ala5-Galanin (2-11) is a synthetic peptide analog of galanin that addresses this challenge. A single amino acid substitution (Serine to Alanine at position 5) in the galanin (2-11) fragment results in a ligand with high specificity for the GAL2 receptor (GAL2R).[1][4] This specificity makes Ala5-Galanin (2-11) an invaluable tool for researchers investigating the physiological and pathological roles of GAL2R. It acts as a full agonist at GAL2R, enabling detailed studies of its signaling and function.[1][4]
Key Applications:
-
Selective Investigation of GAL2R Signaling: As a specific agonist, it allows for the targeted activation of GAL2R to study its downstream signaling cascades, primarily through the Gq/11 pathway leading to inositol phosphate accumulation.[2][5]
-
Competitive Radioligand Binding Assays: Used as a 'cold' ligand to determine the binding affinity of other test compounds for GAL2R.
-
Functional Assays: Characterizing the agonist or antagonist properties of novel compounds at the GAL2R.
-
Delineating Physiological Roles: Helps to distinguish the specific biological functions of GAL2R from those of GAL1R and GAL3R in various cellular and animal models.
Quantitative Data: Binding Profile of Ala5-Galanin (2-11)
The following table summarizes the binding affinity and selectivity of Ala5-Galanin (2-11) for the three human galanin receptor subtypes. The data is derived from competitive radioligand binding studies using ¹²⁵I-galanin.
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Selectivity | Reference |
| GAL1R | Ala5-Galanin (2-11) | No binding detected (up to 0.1 mM) | >375-fold vs. GAL2R | [1][4] |
| GAL2R | Ala5-Galanin (2-11) | 258 nM | - | [6][7][8] |
| GAL3R | Ala5-Galanin (2-11) | No binding detected (up to 0.1 mM) | >375-fold vs. GAL2R | [1][4] |
Visualized Signaling Pathways and Workflows
Caption: Overview of primary galanin receptor signaling pathways.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Binding selectivity of Ala5-Galanin (2-11).
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for GAL2R
This protocol describes a method to determine the binding affinity of a test compound for the human GAL2R using Ala5-Galanin (2-11) as a reference competitor and ¹²⁵I-galanin as the radioligand.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human GAL2 receptor (hGAL2R).
-
Radioligand: ¹²⁵I-Galanin (porcine).
-
Reference Competitor: Ala5-Galanin (2-11).
-
Test Compound: Compound of interest, dissolved appropriately.
-
Buffers:
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.
-
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, vacuum filtration manifold, glass fiber filters (e.g., Whatman GF/C), gamma counter.
Methodology:
-
Cell Membrane Preparation:
-
Culture CHO-hGAL2R cells to confluency.
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 min at 4°C.
-
Discard the supernatant, resuspend the membrane pellet in Binding Buffer, and determine protein concentration (e.g., Bradford assay). Store aliquots at -80°C.
-
-
Competitive Binding Assay: [1][4]
-
In a 96-well plate, set up the assay in triplicate.
-
Add 50 µL of Binding Buffer for total binding wells.
-
Add 50 µL of a high concentration of unlabeled galanin (e.g., 1 µM) for non-specific binding (NSB) wells.
-
Add 50 µL of serial dilutions of the test compound or Ala5-Galanin (2-11) for competition wells.
-
Add 50 µL of ¹²⁵I-Galanin diluted in Binding Buffer to all wells (final concentration typically 0.1-0.5 nM).
-
Add 100 µL of the cell membrane preparation (typically 10-20 µg protein/well) to all wells.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
-
Separation and Counting:
-
Pre-soak glass fiber filters in 0.5% polyethyleneimine.
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked filters.
-
Wash the filters three times with ice-cold Binding Buffer.
-
Place the filters in tubes and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - Inositol Phosphate (IP) Accumulation
This protocol determines the functional agonist activity of Ala5-Galanin (2-11) at GAL2R, which primarily signals through the Gq/11 pathway to stimulate phospholipase C and subsequent IP production.[4][9]
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing hGAL2R.
-
Labeling Agent: myo-[³H]inositol.
-
Ligand: Ala5-Galanin (2-11) or other test agonists.
-
Buffers/Reagents:
-
Labeling Medium: Inositol-free DMEM supplemented with 10% dialyzed FBS.
-
Stimulation Buffer: HBSS or serum-free medium containing 10 mM LiCl.
-
Lysis Buffer: 10 mM formic acid.
-
-
Equipment: 24-well or 48-well cell culture plates, anion-exchange chromatography columns (e.g., Dowex AG1-X8), liquid scintillation counter.
Methodology:
-
Cell Seeding and Labeling:
-
Seed CHO-hGAL2R cells into multi-well plates and grow to ~80% confluency.
-
Replace the medium with Labeling Medium containing myo-[³H]inositol (e.g., 1 µCi/mL).
-
Incubate for 18-24 hours to allow for incorporation of the label into the cell membrane as phosphoinositides.[4]
-
-
Ligand Stimulation:
-
Wash the cells with pre-warmed Stimulation Buffer.
-
Add Stimulation Buffer containing various concentrations of Ala5-Galanin (2-11) or the test compound to the wells.
-
Incubate for 30-60 minutes at 37°C. LiCl is included to inhibit inositol monophosphatases, leading to the accumulation of IP metabolites.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the stimulation buffer and lyse the cells by adding ice-cold 10 mM formic acid.
-
Incubate on ice for 30 minutes.
-
Collect the lysates.
-
-
Quantification:
-
Apply the cell lysates to anion-exchange columns.
-
Wash the columns to remove free myo-[³H]inositol.
-
Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Measure the radioactivity of the eluate using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the measured radioactivity (counts per minute) against the log concentration of the agonist.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ value and the maximum response (Emax). This will confirm the agonistic activity of Ala5-Galanin (2-11).[9]
-
References
- 1. Ala5-galanin (2-11) is a GAL2R specific galanin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Ala5-Galanin (2-11) | CymitQuimica [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Ala5-Galanin (2-11) in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ala5-Galanin (2-11), a specific Galanin Receptor 2 (GALR2) agonist, in patch clamp electrophysiology experiments. This document outlines the signaling pathways of GALR2, presents quantitative data on its effects on various ion channels, and offers detailed protocols for experimental application.
Introduction to Ala5-Galanin (2-11) and GALR2
Galanin is a neuropeptide that exerts its effects through three G-protein coupled receptors: GALR1, GALR2, and GALR3.[1][2] These receptors have distinct signaling pathways and distributions in the central and peripheral nervous systems.[1][2] Ala5-Galanin (2-11) is a synthetic peptide analog of galanin that acts as a specific and full agonist for GALR2, with a Ki of 258 nM.[2][3] Its specificity for GALR2, with over 375-fold preference compared to GALR1 and GALR3, makes it a valuable tool for elucidating the specific physiological roles of this receptor subtype.[1][2]
GALR2 activation is primarily coupled to the Gq/11 signaling pathway. This cascade involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This signaling mechanism contrasts with GALR1 and GALR3, which are predominantly coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Applications in Patch Clamp Electrophysiology
Patch clamp electrophysiology is a powerful technique to investigate the direct effects of GALR2 activation by Ala5-Galanin (2-11) on neuronal excitability and ion channel function. By measuring changes in membrane potential and ionic currents, researchers can dissect the molecular mechanisms underlying the physiological effects of GALR2 stimulation.
Potential applications include:
-
Investigating the role of GALR2 in modulating neuronal firing patterns.
-
Characterizing the specific ion channels (e.g., potassium, calcium channels) modulated by GALR2 activation.
-
Screening for novel GALR2 modulators.
-
Understanding the contribution of GALR2 to physiological processes such as pain perception, neuroprotection, and synaptic plasticity.
Quantitative Data Summary
The following tables summarize the quantitative effects of galanin and GALR2 agonists on various ion channels as determined by patch clamp studies. These values can serve as a reference for designing experiments with Ala5-Galanin (2-11).
Table 1: Effects of Galanin and GALR2 Agonists on Ion Channels
| Agonist | Receptor Target | Cell Type | Ion Channel | Effect | Potency (EC50/IC50) | Reference |
| Galanin | Galanin Receptors | Guinea-pig myenteric neurons | Voltage-gated Ca2+ channels | Suppression | IC50: 1.4 nM | [5] |
| Galanin | Galanin Receptors | Guinea-pig myenteric neurons | Inwardly rectifying K+ channels | Activation | EC50: 55 nM | [5] |
| Galanin | GALR2 | Rat dorsal root ganglion neurons | Voltage-gated Ca2+ channels (L- and N-type) | Enhancement | - | [6] |
| AR-M1896 | GALR2 | Rat dorsal root ganglion neurons | Voltage-gated Ca2+ channels | Enhancement | - | [6] |
| Galanin | Galanin Receptors | Mudpuppy parasympathetic neurons | Inwardly rectifying K+ channels | Activation | EC50: ~35 nM | [7] |
| Galanin | Galanin Receptors | Mudpuppy parasympathetic neurons | Voltage-gated Ca2+ channels | Inhibition | IC50: ~0.4 nM | [7] |
| Galanin | GALR2 | HEK293 cells | Large conductance Ca2+-activated K+ (BK) channels | Activation | EC50: 71.8 ± 16.9 nM | [8] |
| AR-M1896 | GALR2 | HEK293 cells | Large conductance Ca2+-activated K+ (BK) channels | Activation | - | [8] |
Experimental Protocols
The following are detailed protocols for investigating the effects of Ala5-Galanin (2-11) on neuronal activity and specific ion channels using patch clamp electrophysiology.
Protocol 1: General Protocol for Whole-Cell Patch Clamp Recording of Ala5-Galanin (2-11) Effects on Neuronal Excitability
Objective: To determine the effect of Ala5-Galanin (2-11) on the resting membrane potential and firing properties of neurons.
Materials:
-
Ala5-Galanin (2-11) stock solution (1 mM in sterile water)
-
Cell culture of primary neurons or a suitable neuronal cell line expressing GALR2
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Methodology:
-
Prepare fresh working solutions of Ala5-Galanin (2-11) in extracellular solution at desired concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Plate cells on coverslips suitable for microscopy and patch clamp recording.
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a target neuron with the patch pipette and establish a gigaohm seal (>1 GΩ) in voltage-clamp mode.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch to current-clamp mode and allow the cell to stabilize for 5-10 minutes.
-
Record the resting membrane potential.
-
Inject a series of depolarizing current steps to elicit action potentials and establish a baseline firing pattern.
-
Perfuse the recording chamber with the Ala5-Galanin (2-11) solution for a defined period (e.g., 2-5 minutes).
-
Record changes in the resting membrane potential and repeat the current injection steps to assess changes in neuronal excitability.
-
Wash out the drug by perfusing with the control extracellular solution and record recovery.
-
Analyze the data to quantify changes in resting membrane potential, action potential threshold, firing frequency, and input resistance.
Protocol 2: Voltage-Clamp Protocol for Studying Ala5-Galanin (2-11) Modulation of Voltage-Gated Calcium Channels
Objective: To investigate the effect of Ala5-Galanin (2-11) on voltage-gated calcium channel currents.
Materials:
-
Ala5-Galanin (2-11) stock solution (1 mM in sterile water)
-
Cells expressing GALR2 and voltage-gated calcium channels
-
Extracellular solution (in mM): 120 NaCl, 20 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose, 0.001 Tetrodotoxin (TTX) to block voltage-gated sodium channels, 10 TEA-Cl and 5 4-Aminopyridine (4-AP) to block potassium channels (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP (pH 7.2 with CsOH)
-
Patch clamp setup as described in Protocol 1.
Methodology:
-
Prepare Ala5-Galanin (2-11) working solutions in the specialized extracellular solution.
-
Follow steps 2-6 from Protocol 1 to achieve whole-cell configuration.
-
Hold the cell at a negative holding potential (e.g., -80 mV) to ensure calcium channels are in a closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to elicit calcium channel currents. Record the peak current at each voltage step.
-
Establish a stable baseline recording of the calcium currents.
-
Perfuse the chamber with the Ala5-Galanin (2-11) solution.
-
Repeat the voltage-step protocol to record calcium currents in the presence of the agonist.
-
Wash out the drug and record the recovery of the currents.
-
Construct current-voltage (I-V) relationship plots to analyze the effect of Ala5-Galanin (2-11) on the amplitude and voltage-dependence of calcium channel activation.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: GALR2 signaling pathway initiated by Ala5-Galanin (2-11).
Caption: General workflow for a patch clamp electrophysiology experiment.
Caption: Logical flow from agonist binding to altered neuronal excitability.
References
- 1. Subunit composition of G(o) proteins functionally coupling galanin receptors to voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ala5-galanin (2-11) is a GAL2R specific galanin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Galanin receptor 2 - Wikipedia [en.wikipedia.org]
- 5. Galanin suppresses calcium conductance and activates inwardly rectifying potassium channels in myenteric neurones from guinea-pig small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galanin increases membrane excitability and enhances Ca(2+) currents in adult, acutely dissociated dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galanin activates an inwardly rectifying potassium conductance and inhibits a voltage-dependent calcium conductance in mudpuppy parasympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of galanin receptor 2 stimulates large conductance Ca(2+)-dependent K(+) (BK) channels through the IP3 pathway in human embryonic kidney (HEK293) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Ala5-Galanin (2-11) in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Ala5-Galanin (2-11), a specific Galanin Receptor 2 (GAL2R) agonist, in rodent models. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Galanin is a neuropeptide involved in a wide range of physiological processes, including feeding, mood, and seizure activity.[1][2][3][4][5][6][7][8][9][10] It exerts its effects through three G protein-coupled receptors: GAL1R, GAL2R, and GAL3R.[1][4][11] Ala5-Galanin (2-11) is a synthetically modified analog of the galanin fragment (2-11) that exhibits high specificity as a full agonist for GAL2R, with a significantly lower affinity for GAL1R and GAL3R.[1][11] This specificity makes Ala5-Galanin (2-11) a valuable tool for elucidating the physiological roles of GAL2R in vivo.
Signaling Pathways of Galanin Receptor 2 (GAL2R)
Activation of GAL2R by agonists like Ala5-Galanin (2-11) initiates intracellular signaling cascades. The primary pathway involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). GAL2R can also couple to other G proteins, such as Gi/o, to modulate different downstream effectors.
Experimental Workflow
A typical in vivo study investigating the effects of Ala5-Galanin (2-11) in a rodent model follows a structured workflow, from animal preparation to data analysis.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using specific GAL2R agonists in rodent models. Note that data for Ala5-Galanin (2-11) is limited, and findings from studies with closely related compounds are included for context.
Table 1: Effects of GAL2R Agonists on Feeding Behavior in Rats
| Compound | Rodent Model | Administration Route | Dosage | Key Findings | Reference |
| M89b (stabilized GAL2R agonist) | Unfasted Rats | Intranasal | Not specified | Significantly reduced 24-hour food intake and induced a drop in body weight. This effect was blocked by a selective GAL2R antagonist. | [4] |
| Galanin-like peptide (GALP) | Satiated and fasted Sprague-Dawley rats | Intracerebroventricular (i.c.v.) | 1 µg - 10 µg | Stimulated feeding at 1 hour, but reduced body weight gain and food intake at 24 hours. | [2] |
| Galanin | Satiated rats | Intracerebroventricular (i.c.v.) | 5 µg | Significantly increased feeding at 1 hour with no significant change at 24 hours. | [2] |
Table 2: Effects of Galanin (2-11) on Seizure Activity in Rats
| Compound | Rodent Model | Administration Route | Dosage | Key Findings | Reference |
| Galanin (2-11) | Rats | Intra-dorsal raphe injection | 2.5 nmol | Mitigated the severity of perforant path stimulation-induced seizures and increased serotonin concentration in the dorsal raphe and hippocampus. | [3] |
| Galanin (1-29) | Rats | Intra-dorsal raphe injection | Not specified | Augmented the severity of limbic seizures and reduced serotonin concentration. | [3] |
Detailed Experimental Protocols
The following are detailed protocols for the in vivo administration of GAL2R agonists in rodent models. As specific protocols for Ala5-Galanin (2-11) are not widely published, these protocols are adapted from studies using closely related compounds and should be optimized for specific experimental needs.
Protocol 1: Intranasal Administration of a GAL2R Agonist in Rats (Adapted from M89b study)
Objective: To assess the effects of a GAL2R agonist on a specific behavior (e.g., feeding) following intranasal administration.
Materials:
-
Ala5-Galanin (2-11) or other GAL2R agonist
-
Vehicle solution (e.g., sterile saline or a solution containing a permeation enhancer like 0.1% 2-hydroxypropyl-β-cyclodextrin)[12]
-
Male adult rats (e.g., Sprague-Dawley), appropriately housed and acclimatized
-
Micropipette with fine tips
-
Metabolic cages for monitoring food and water intake (if applicable)
Procedure:
-
Animal Preparation:
-
House rats individually for at least one week before the experiment to acclimatize them to the housing conditions.
-
Handle the rats daily for several days leading up to the experiment to minimize stress during administration.
-
For feeding studies, animals may be fasted for a specific period (e.g., 12-24 hours) prior to drug administration, depending on the experimental design.
-
-
Drug Preparation:
-
Dissolve the GAL2R agonist in the chosen vehicle to the desired concentration. Ensure the peptide is fully dissolved. For some peptides, gentle warming and vortexing may be necessary.[4]
-
Prepare the vehicle control solution in the same manner without the peptide.
-
-
Administration:
-
Gently restrain the rat.
-
Using a micropipette, deliver a small volume (e.g., 10-20 µL) of the agonist solution or vehicle into one nostril.[13]
-
Alternate nostrils if a larger total volume is required, allowing a few minutes between administrations for absorption.
-
-
Post-Administration Monitoring and Data Collection:
-
Immediately after administration, place the rat in a clean cage or the appropriate testing apparatus (e.g., metabolic cage).
-
For feeding studies, provide pre-weighed food and water and measure consumption at specified time points (e.g., 1, 2, 4, and 24 hours).[2][4]
-
For other behavioral assays, begin the test at the appropriate time post-administration, as determined by pilot studies.
-
Protocol 2: Intracerebroventricular (i.c.v.) Injection of a GAL2R Agonist in Rats (Adapted from GALP and Galanin studies)
Objective: To investigate the central effects of a GAL2R agonist on behavior or physiology.
Materials:
-
Ala5-Galanin (2-11) or other GAL2R agonist
-
Sterile artificial cerebrospinal fluid (aCSF) or saline as a vehicle
-
Male adult rats
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine mixture)
-
Guide cannula and injector
-
Surgical tools
Procedure:
-
Surgical Implantation of Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Perform a craniotomy to expose the skull.
-
Implant a guide cannula aimed at a lateral ventricle using appropriate stereotaxic coordinates (e.g., from a rat brain atlas).
-
Secure the cannula to the skull with dental cement and screws.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Drug Preparation:
-
Dissolve the GAL2R agonist in sterile aCSF or saline to the desired concentration.
-
Prepare the vehicle control solution.
-
-
Injection:
-
Gently restrain the conscious rat.
-
Insert the injector into the guide cannula, ensuring it extends slightly beyond the tip of the guide.
-
Infuse a small volume (e.g., 1-5 µL) of the agonist solution or vehicle over a period of 1-2 minutes.
-
Leave the injector in place for an additional minute to allow for diffusion before slowly retracting it.
-
-
Post-Injection Monitoring and Data Collection:
-
Return the rat to its home cage or testing apparatus.
-
Begin behavioral or physiological measurements at the predetermined time post-injection. For example, food intake can be measured at 1, 2, 4, and 24 hours.[2]
-
Protocol 3: Behavioral Assay - Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior in rodents following the administration of a GAL2R agonist.
Materials:
-
Open field apparatus (a square arena with walls, often made of a non-reflective material)
-
Video camera and tracking software
-
Rodents treated with Ala5-Galanin (2-11) or vehicle as per Protocol 1 or 2.
Procedure:
-
Habituation:
-
Habituate the testing room to a consistent light level and minimize auditory disturbances.
-
Clean the open field apparatus thoroughly with a mild detergent and then 70% ethanol between each animal to remove olfactory cues.
-
-
Testing:
-
At the desired time point after drug administration, gently place the animal in the center of the open field.
-
Allow the animal to explore the arena freely for a set period (e.g., 5-10 minutes).
-
Record the session using an overhead video camera.
-
-
Data Analysis:
-
Use video tracking software to analyze the recording for various parameters, including:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center versus the periphery: A measure of anxiety-like behavior (less time in the center is indicative of higher anxiety).
-
Rearing frequency: An exploratory behavior.
-
Grooming duration: Can be an indicator of stress or displacement behavior.
-
-
Compare the data between the treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
Ala5-Galanin (2-11) is a potent and selective tool for investigating the in vivo functions of GAL2R. The protocols and data presented here provide a foundation for designing and conducting experiments to explore the role of this receptor in various physiological and pathological processes. Further research is needed to fully elucidate the therapeutic potential of targeting GAL2R with specific agonists like Ala5-Galanin (2-11). It is crucial to note that while protocols can be adapted from studies with similar compounds, careful optimization and validation are essential for each specific experimental context.
References
- 1. researchgate.net [researchgate.net]
- 2. Centrally administered galanin-like peptide modifies food intake in the rat: a comparison with galanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo interaction between serotonin and galanin type 1 and type 2 receptors in dorsal raphe: implication for limbic seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Galanin and Consummatory Behavior: Special Relationship with Dietary Fat, Alcohol and Circulating Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. A Role for Galanin N-Terminal Fragment (1–15) in Anxiety- and Depression-Related Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Phenotypic analysis of GalR2 knockout mice in anxiety and depression-related behavioral tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term enhancements in antidepressant efficacy and neurogenesis: Effects of intranasal co-administration of neuropeptide Y 1 receptor (NPY1R) and galanin receptor 2 (GALR2) agonists in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of GAL2R Activation by Ala5-Galanin (2-11)
Introduction
Galanin receptor 2 (GAL2R) is a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including neuronal development, neuroprotection, and seizure modulation.[1][2] The galanin system is a target of interest for drug development due to its diverse biological functions.[3][4] Ala5-Galanin (2-11) is a synthetic peptide analogue of galanin that acts as a specific and full agonist for GAL2R, with a significantly higher preference for GAL2R over GAL1R and GAL3R.[3][5][6]
Activation of GAL2R predominantly initiates signaling through the Gαq/11 pathway, leading to the stimulation of phospholipase C (PLC).[2][7] This cascade results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[7] A key downstream consequence of GAL2R activation is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway.[2][8]
The phosphorylation of ERK1/2 (p44/42 MAPK) serves as a reliable biomarker for GAL2R activation.[9] Western blotting is a widely used technique to detect and quantify this phosphorylation event, providing a direct measure of receptor engagement and downstream signaling.[9][10] This document provides a detailed protocol for assessing the activation of GAL2R by Ala5-Galanin (2-11) through the Western blot analysis of ERK1/2 phosphorylation.
Quantitative Data
The following table summarizes the reported binding affinity and functional potency of Ala5-Galanin (2-11) for the GAL2 receptor.
| Ligand | Receptor | Assay Type | Parameter | Value | Cell Line | Reference |
| Ala5-Galanin (2-11) | Human GAL2R | Radioligand Binding | Ki | 258 nM | - | [11] |
| Ala5-Galanin (2-11) | Human GAL2R | Inositol Phosphate Accumulation | EC50 | 1.01 ± 0.18 µM | CHO cells | [12] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling cascade initiated by Ala5-Galanin (2-11) binding to GAL2R and the general workflow for its detection via Western blot.
Detailed Experimental Protocol
This protocol outlines the procedure for analyzing ERK1/2 phosphorylation in a cell line endogenously or exogenously expressing GAL2R following treatment with Ala5-Galanin (2-11).
1. Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing human GAL2R.
-
Culture Medium: DMEM or F-12K supplemented with 10% FBS, antibiotics, and selection agent (if applicable).
-
Agonist: Ala5-Galanin (2-11), reconstituted in sterile water or appropriate buffer.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[13]
-
Protein Assay: BCA Protein Assay Kit or equivalent.
-
Loading Buffer: Laemmli 2X buffer.[13]
-
Running Buffer: Tris-Glycine/SDS buffer.[13]
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.[13]
-
Membranes: PVDF or nitrocellulose membranes (0.45 µm).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20). Note: BSA is recommended for phospho-antibodies.
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Stripping Buffer: Mild or harsh stripping buffer (e.g., containing glycine and SDS, pH 2.2).[9]
2. Cell Culture and Treatment
-
Seed GAL2R-expressing cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours or overnight in serum-free medium to reduce basal ERK phosphorylation.
-
Prepare serial dilutions of Ala5-Galanin (2-11) in serum-free medium. A typical concentration range would be 10 nM to 10 µM.
-
Aspirate the starvation medium and treat the cells with different concentrations of the agonist or a vehicle control for a predetermined time (e.g., 5, 10, 15, 30 minutes). A 5-minute stimulation is often sufficient for ERK phosphorylation.[16]
-
To stop the stimulation, immediately place the plate on ice and aspirate the medium.
3. Cell Lysis and Protein Quantification
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well.[17]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[17]
-
Transfer the supernatant (total cell lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer
-
Normalize all samples to the same protein concentration with lysis buffer. Add an equal volume of 2X Laemmli buffer.
-
Heat the samples at 95-100°C for 5 minutes. Note: For some GPCRs, boiling is avoided, but for downstream targets like ERK, it is standard practice.[18]
-
Load 20-30 µg of protein per lane into an 8-12% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.[13]
-
Run the gel at 100-120 V until the dye front reaches the bottom.[13]
-
Transfer the separated proteins to a PVDF membrane. If using PVDF, pre-activate the membrane in methanol for 1 minute.[13] Perform a wet or semi-dry transfer according to the manufacturer's protocol.
5. Immunoblotting and Detection
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[17]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[9][17]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 to 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.[19]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent and incubate it with the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
6. Stripping and Re-probing for Total ERK
-
After imaging, wash the membrane with TBST.
-
Incubate the membrane in stripping buffer for 15-30 minutes at room temperature.[9]
-
Wash the membrane thoroughly with TBST (3 x 10 minutes) to remove the stripping buffer.
-
Block the membrane again for 1 hour in 5% BSA or milk in TBST.
-
Incubate the membrane with the primary antibody against total-ERK1/2 overnight at 4°C.
-
Repeat the secondary antibody incubation, washing, and detection steps as described above.
7. Data Analysis
-
Use densitometry software (e.g., ImageJ) to quantify the band intensity for both phospho-ERK (p-ERK) and total-ERK for each sample.
-
Normalize the p-ERK signal to the corresponding total-ERK signal to account for any variations in protein loading.
-
Express the results as a fold change in the p-ERK/total-ERK ratio relative to the vehicle-treated control. The data can be plotted in a dose-response curve to determine the EC50 of Ala5-Galanin (2-11) for ERK activation.
References
- 1. researchgate.net [researchgate.net]
- 2. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ala5-galanin (2-11) is a GAL2R specific galanin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ala(5)-galanin (2-11) is a GAL2R specific galanin analogue [su.diva-portal.org]
- 6. diva-portal.org [diva-portal.org]
- 7. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.cn]
- 15. Activation-induced substrate engagement in ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 7tmantibodies.com [7tmantibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
Troubleshooting & Optimization
Ala5-Galanin (2-11) solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ala5-Galanin (2-11). The information provided is designed to address common challenges, with a focus on solubility issues.
Troubleshooting Guide: Solubility and Handling
Issue: Precipitate observed after reconstituting Ala5-Galanin (2-11) in an aqueous buffer.
Possible Cause: Ala5-Galanin (2-11) is a hydrophobic peptide due to its amino acid composition, leading to poor solubility in aqueous solutions.[1] Peptides with a high proportion of hydrophobic residues often have limited solubility in water.[1][2]
Solution:
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Use of Organic Solvents: For hydrophobic peptides like Ala5-Galanin (2-11), it is recommended to first dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][3] Subsequently, the solution can be diluted with your aqueous buffer of choice to the desired final concentration.[2]
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Sonication: To aid dissolution, briefly sonicate the vial containing the peptide solution.[1] This can help break up aggregates and enhance solubility.
-
pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI).[1] Adjusting the pH of the solution away from the pI can increase the net charge of the peptide and improve its solubility in aqueous solutions.[1][4]
Issue: The peptide solution appears cloudy or forms a gel.
Possible Cause: This indicates that the peptide is not fully dissolved and may be suspended or aggregated in the solvent.[1] Aggregation is a common issue with hydrophobic peptides.[1]
Solution:
-
Initial Dissolution in Organic Solvent: Ensure the initial dissolution is performed in a minimal amount of a suitable organic solvent like DMSO before adding any aqueous buffer.[3][5]
-
Gentle Warming: Gently warming the solution (not exceeding 40°C) can sometimes help in dissolving the peptide.[2] However, prolonged heating should be avoided to prevent peptide degradation.
-
Use of Denaturing Agents: For peptides that are prone to aggregation, adding a denaturing agent like 6 M guanidine hydrochloride or 8 M urea to the initial solubilization buffer can be effective.[2][4] The solution should then be diluted to a concentration where the denaturant will not interfere with the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial reconstitution of Ala5-Galanin (2-11)?
A1: Due to the hydrophobic nature of Ala5-Galanin (2-11), it is recommended to first use a small amount of an organic solvent like DMSO or DMF to ensure complete dissolution.[2][3] Once dissolved, you can slowly add your desired aqueous buffer to the peptide solution.
Q2: How can I determine the solubility characteristics of Ala5-Galanin (2-11)?
A2: The amino acid sequence of Ala5-Galanin (2-11) is Trp-Thr-Leu-Asn-Ala-Ala-Gly-Tyr-Leu-Leu-NH2. The presence of multiple hydrophobic residues (Trp, Leu, Ala) suggests that it is a hydrophobic peptide with likely poor solubility in aqueous solutions.[1][2] A summary of its predicted solubility is provided in the table below.
Predicted Solubility of Ala5-Galanin (2-11)
| Property | Prediction | Rationale |
| Aqueous Solubility | Low | High content of hydrophobic amino acids (W, L, A).[1][2] |
| Organic Solvent Solubility | High | Hydrophobic nature suggests good solubility in solvents like DMSO and DMF.[3] |
| Optimal pH for Aqueous Solution | Away from its isoelectric point (pI) | Peptide solubility is minimal at its pI.[1] |
Q3: What is the signaling pathway of Ala5-Galanin (2-11)?
A3: Ala5-Galanin (2-11) is a specific agonist for the Galanin Receptor 2 (GAL2R).[6][7][8] GAL2R primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[9][10] This results in an increase in intracellular calcium levels and activation of Protein Kinase C (PKC).[11] GAL2R can also couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels, and can activate the MAPK/ERK pathway.[12][13]
Caption: GAL2R signaling pathway activated by Ala5-Galanin (2-11).
Q4: Is there a specific protocol for dissolving Ala5-Galanin (2-11)?
Experimental Protocol: Solubilization of Ala5-Galanin (2-11)
This protocol provides a general methodology for dissolving hydrophobic peptides like Ala5-Galanin (2-11).
Materials:
-
Lyophilized Ala5-Galanin (2-11)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, deionized water or desired aqueous buffer (e.g., PBS, Tris buffer)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
Procedure:
-
Preparation: Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.[1]
-
Initial Dissolution: Add a small volume of DMSO to the vial to dissolve the peptide. For example, for 1 mg of peptide, start with 50-100 µL of DMSO.[5]
-
Vortexing: Vortex the solution thoroughly to ensure the peptide is completely dissolved. A clear solution should be observed.
-
Aqueous Dilution: While vortexing gently, slowly add the desired aqueous buffer to the peptide-DMSO solution to reach the final desired concentration.
-
Observation: After adding the aqueous buffer, check the solution for any signs of precipitation. If the solution becomes cloudy, it indicates that the peptide is precipitating out of the solution.
-
Troubleshooting Precipitation: If precipitation occurs, you may need to either increase the proportion of DMSO in the final solution or try a different co-solvent. Sonication can also be attempted to redissolve the peptide.[1]
-
Storage: For long-term storage, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Caption: Recommended workflow for solubilizing Ala5-Galanin (2-11).
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. biorbyt.com [biorbyt.com]
- 3. jpt.com [jpt.com]
- 4. genscript.com [genscript.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ala5-galanin (2-11) is a GAL2R specific galanin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ala5-Galanin (2-11) | CymitQuimica [cymitquimica.com]
- 9. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ala5-Galanin (2-11) Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ala5-Galanin (2-11) in in vitro assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Ala5-Galanin (2-11) and what is its primary mechanism of action?
Ala5-Galanin (2-11) is a synthetic peptide fragment and a specific agonist for the Galanin Receptor 2 (GAL2R), which is a G-protein coupled receptor (GPCR).[1] It exhibits a significantly higher preference for GAL2R over the other galanin receptor subtypes, GAL1R and GAL3R.[1][2] Its mechanism of action involves binding to and activating GAL2R, which primarily couples to Gq/11 G-proteins. This activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. GAL2R can also couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.
Q2: What are the common in vitro assays used to assess the activity of Ala5-Galanin (2-11)?
Common in vitro assays to measure the biological activity of Ala5-Galanin (2-11) on GAL2R include:
-
Inositol Phosphate (IP) Accumulation Assays: To measure the activation of the Gq/11 pathway.
-
Cyclic AMP (cAMP) Assays: To assess the coupling to the Gi/o pathway, typically by measuring the inhibition of forskolin-stimulated cAMP production.[2]
-
β-Arrestin Recruitment Assays: To determine the recruitment of β-arrestin to the activated GAL2R.
-
Radioligand Binding Assays: To determine the binding affinity of Ala5-Galanin (2-11) to GAL2R.[2]
-
Label-free, real-time cell-based assays (e.g., impedance-based): To monitor the integrated cellular response following receptor activation.[1][2]
Q3: What cell lines are suitable for in vitro assays with Ala5-Galanin (2-11)?
Suitable cell lines are typically those that endogenously express GAL2R or have been stably transfected to express recombinant GAL2R. Commonly used cell lines include:
-
Chinese Hamster Ovary (CHO) cells stably expressing human GAL2R.[2][3]
-
SH-SY5Y human neuroblastoma cells, which can also be engineered to express GAL2R.[2]
-
HEK293 cells are also a common choice for recombinant GPCR expression.
The choice of cell line can influence the observed potency and efficacy of the peptide.
Data Presentation: Quantitative Data Summary
The following table summarizes the reported quantitative data for Ala5-Galanin (2-11) in various in vitro assays. It is important to note that these values can vary depending on the specific experimental conditions, including the cell line, receptor expression level, and assay methodology.
| Parameter | Value | Assay Type | Cell Line | Reference |
| Ki | 258 nM | Radioligand Binding | Not Specified | [4] |
| EC50 | 1.01 ± 0.18 µM | Inositol Phosphate Accumulation | CHO cells stably expressing human GAL2R | [3][5] |
| EC50 | 191 ± 49 nM | Impedance-based (xCELLigence) | Not Specified | [6] |
| Concentration Range | 10⁻¹⁰ - 10⁻⁴ M | Inositol Phosphate Accumulation | CHO-K1 cells stably expressing human GAL2R | [2][3] |
| Concentration Range | 0.1, 1, and 10 µM | cAMP Assay (forskolin-stimulated) | SH-SY5Y cells expressing human GAL2R |
Experimental Protocols
Inositol Phosphate (IP) Accumulation Assay
This protocol is a general guideline for measuring the effect of Ala5-Galanin (2-11) on inositol phosphate accumulation in CHO cells stably expressing human GAL2R.
Materials:
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CHO cells stably expressing human GAL2R
-
Cell culture medium (e.g., DMEM/F12)
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[³H]-myo-inositol
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Stimulation buffer (e.g., HBSS with 10 mM LiCl)
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Ala5-Galanin (2-11) stock solution
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Lysis buffer
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Ion-exchange chromatography columns
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed the CHO-GAL2R cells in 24-well plates and grow to near confluency.
-
Labeling: Incubate the cells with culture medium containing [³H]-myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
Pre-stimulation: Wash the cells with serum-free medium and pre-incubate with stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to an accumulation of IP1.
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Stimulation: Add varying concentrations of Ala5-Galanin (2-11) (e.g., 10⁻¹⁰ to 10⁻⁴ M) to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.[2][3]
-
Lysis: Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.
-
Purification: Separate the inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value.
cAMP Assay (Inhibition of Forskolin-Stimulated cAMP)
This protocol outlines a general method for assessing the Gi/o-coupling of GAL2R by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
SH-SY5Y cells expressing human GAL2R
-
Cell culture medium
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Forskolin
-
Ala5-Galanin (2-11) stock solution
-
cAMP assay kit (e.g., HTRF, ELISA, or radiometric)
-
Lysis buffer (if required by the kit)
Procedure:
-
Cell Seeding: Seed the SH-SY5Y-GAL2R cells in a 96-well plate and grow to the desired confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of Ala5-Galanin (2-11) for 15-30 minutes.
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Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP levels.
-
Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells (if necessary) and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each concentration of Ala5-Galanin (2-11) and determine the IC50 value.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This protocol provides a general workflow for a β-arrestin recruitment assay using a commercially available platform.
Materials:
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PathHunter® β-arrestin cell line co-expressing GAL2R-ProLink™ and β-arrestin-Enzyme Acceptor
-
Cell plating reagent
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Ala5-Galanin (2-11) stock solution
-
Detection reagent
Procedure:
-
Cell Plating: Plate the PathHunter® cells in a white, clear-bottom 96- or 384-well microplate using the provided cell plating reagent.
-
Incubation: Incubate the plate at 37°C for the recommended time to allow for cell attachment.
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Compound Addition: Add serial dilutions of Ala5-Galanin (2-11) to the wells.
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Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagent to each well and incubate at room temperature for 60 minutes in the dark.
-
Measurement: Read the chemiluminescent signal using a plate reader.
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Data Analysis: Plot the concentration-response curve and calculate the EC50 value.
Visualizations
Caption: GAL2R Signaling Pathways Activated by Ala5-Galanin (2-11).
Caption: General Experimental Workflow for In Vitro Assays.
Troubleshooting Guide
Problem 1: Low or no signal in the assay.
-
Possible Cause:
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Peptide Degradation: Ala5-Galanin (2-11) may have degraded due to improper storage or handling.
-
Low Receptor Expression: The cell line may have low or inconsistent expression of GAL2R.
-
Incorrect Assay Conditions: The incubation times, temperatures, or reagent concentrations may be suboptimal.
-
Cell Health: The cells may be unhealthy or at a non-optimal confluency.
-
-
Solution:
-
Peptide Handling: Ensure the peptide is stored at the recommended temperature (typically -20°C or -80°C) and reconstituted in a suitable solvent. Prepare fresh dilutions for each experiment.
-
Receptor Expression: Verify GAL2R expression using a validated method (e.g., Western blot, qPCR, or flow cytometry).
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Assay Optimization: Perform a time-course and concentration-response experiment with a known GAL2R agonist to determine the optimal conditions.
-
Cell Culture: Maintain a consistent cell culture practice, ensuring cells are healthy and seeded at an optimal density.
-
Problem 2: High background signal.
-
Possible Cause:
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Constitutive Receptor Activity: The GAL2R may have high basal activity in the chosen cell line.
-
Assay Reagent Issues: The assay reagents may be contaminated or expired.
-
Non-specific Binding: The peptide may be binding non-specifically to other cellular components at high concentrations.
-
-
Solution:
-
Basal Activity: Measure the basal signal in the absence of any agonist and subtract it from all other readings. Consider using a cell line with lower basal activity if the issue persists.
-
Reagent Quality: Use fresh, high-quality assay reagents and check their expiration dates.
-
Concentration Optimization: Use the lowest effective concentration of Ala5-Galanin (2-11) to minimize non-specific effects.
-
Problem 3: High variability between replicate wells.
-
Possible Cause:
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Pipetting Errors: Inconsistent volumes of cells or reagents were added to the wells.
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Uneven Cell Seeding: The cells were not evenly distributed in the wells.
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Edge Effects: Wells at the edge of the plate may behave differently due to temperature or evaporation gradients.
-
-
Solution:
-
Pipetting Technique: Use calibrated pipettes and ensure proper mixing of solutions. For multi-well plates, consider using a multichannel pipette.
-
Cell Seeding: Gently swirl the cell suspension before and during plating to ensure a uniform cell density in each well.
-
Plate Layout: Avoid using the outer wells of the plate or fill them with a buffer to minimize edge effects.
-
References
Preventing Ala5-Galanin (2-11) degradation in solution
Welcome to the technical support center for Ala5-Galanin (2-11). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and degradation of Ala5-Galanin (2-11) in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My Ala5-Galanin (2-11) solution seems to be losing activity over time. What could be the cause?
A1: Loss of activity is commonly due to peptide degradation. Galanin and its analogs are susceptible to degradation by proteases present in experimental solutions or through chemical instability (e.g., oxidation, hydrolysis) influenced by pH and temperature. It is crucial to handle the peptide under conditions that minimize these degradation pathways.
Q2: What are the primary enzymes responsible for the degradation of galanin analogs like Ala5-Galanin (2-11)?
A2: The primary enzymes known to degrade galanin and its fragments are metalloendopeptidases, such as endothelin-converting enzyme-1 (ECE-1) and neutral endopeptidase (NEP). Aminopeptidases can also cleave amino acids from the N-terminus of the peptide. Given that Ala5-Galanin (2-11) is a fragment of galanin, it is highly likely to be susceptible to the same enzymatic degradation.
Q3: How can I prevent the enzymatic degradation of my Ala5-Galanin (2-11) sample?
A3: The most effective method is to add a "protease inhibitor cocktail" to your solutions. This cocktail should contain inhibitors targeting a broad range of proteases. For galanin analogs, it is particularly important to include inhibitors for metalloendopeptidases.
Q4: What storage conditions are recommended for Ala5-Galanin (2-11) to ensure its stability?
A4: For long-term storage, it is best to store Ala5-Galanin (2-11) as a lyophilized powder at -20°C or -80°C. For solutions, prepare small aliquots to avoid repeated freeze-thaw cycles and store them at -80°C. For short-term use, solutions can be kept at 4°C for a few days, though stability at this temperature should be verified for your specific experimental conditions.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with Ala5-Galanin (2-11).
Issue 1: Inconsistent results in cell-based assays.
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Possible Cause: Degradation of Ala5-Galanin (2-11) by proteases secreted by cells or present in the serum of the culture medium.
-
Troubleshooting Steps:
-
Use a Protease Inhibitor Cocktail: Supplement your cell culture medium with a broad-spectrum protease inhibitor cocktail immediately before adding the Ala5-Galanin (2-11).
-
Serum-Free Medium: If possible, conduct your experiments in a serum-free medium to reduce the concentration of exogenous proteases.
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Time-Course Experiment: Perform a time-course experiment to determine the rate of degradation of Ala5-Galanin (2-11) in your specific cell culture conditions. This will help you to establish an optimal time frame for your assays.
-
Issue 2: Rapid degradation observed in plasma or tissue homogenates.
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Possible Cause: High concentration of various proteases in biological samples like plasma and tissue homogenates.
-
Troubleshooting Steps:
-
Immediate Inhibition: Add protease inhibitors to the samples immediately upon collection.
-
Specific Inhibitors: For targeted protection against the primary degradation pathways of galanin, the use of specific inhibitors for metalloendopeptidases is recommended. Phosphoramidon is a dual inhibitor of ECE-1 and NEP, while thiorphan is a specific inhibitor of NEP.
-
Sample Processing on Ice: Keep the samples on ice at all times during processing to reduce enzymatic activity.
-
Quantitative Data Summary
The following table summarizes the key enzymes involved in galanin degradation and their effective inhibitors. This data is based on studies of galanin and is expected to be relevant for Ala5-Galanin (2-11).
| Enzyme Family | Specific Enzyme | Known Inhibitors | Typical Working Concentration |
| Metalloendopeptidases | Endothelin-Converting Enzyme-1 (ECE-1) | Phosphoramidon | 1-10 µM |
| Metalloendopeptidases | Neutral Endopeptidase (NEP) | Thiorphan, Phosphoramidon | 1-10 µM |
| Aminopeptidases | Various | Bestatin, Amastatin | 10-40 µM |
| Serine Proteases | Various | Aprotinin, Pefabloc SC | 1-2 µg/mL, 0.1-1 mM |
| Cysteine Proteases | Various | E-64, Leupeptin | 1-10 µM |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Ala5-Galanin (2-11) Solution for In Vitro Assays
-
Reconstitution: Reconstitute lyophilized Ala5-Galanin (2-11) in sterile, nuclease-free water or a buffer of your choice (e.g., PBS, pH 7.4) to create a stock solution.
-
Aliquoting: Immediately aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot on ice. Dilute it to the final working concentration in your assay buffer.
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Addition of Inhibitors: Just before adding the Ala5-Galanin (2-11) to your experimental system (e.g., cell culture), supplement the buffer with a protease inhibitor cocktail containing inhibitors for metalloendopeptidases, serine proteases, and aminopeptidases.
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Troubleshooting logic for Ala5-Galanin (2-11) degradation.
Caption: Recommended workflow for preparing stable Ala5-Galanin (2-11) solutions.
Caption: Key enzymes and inhibitors in the degradation of galanin analogs.
Troubleshooting low signal in Ala5-Galanin (2-11) binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ala5-Galanin (2-11) in receptor binding assays. This resource is designed to assist in optimizing experimental conditions and resolving common issues leading to low signal or inconsistent data.
Frequently Asked Questions (FAQs)
Q1: What is Ala5-Galanin (2-11) and what is its primary target?
Ala5-Galanin (2-11) is a specific peptide agonist for the Galanin Receptor 2 (GAL2R). It is a modified analogue of the endogenous ligand galanin. The substitution of alanine for serine at position 5 confers high selectivity for GAL2R over the other galanin receptor subtypes, GAL1R and GAL3R.
Q2: What is the expected binding affinity of Ala5-Galanin (2-11) for GAL2R?
The reported inhibitor constant (Ki) for Ala5-Galanin (2-11) binding to GAL2R is approximately 258 nM. It is important to note that binding affinities can vary depending on the experimental conditions, such as the cell line, membrane preparation, and assay buffer composition.
Q3: Which radioligand is typically used in competitive binding assays with Ala5-Galanin (2-11)?
[125I]-galanin is the most commonly used radioligand in competitive binding assays to determine the affinity of unlabeled ligands like Ala5-Galanin (2-11) for galanin receptors.
Q4: What cell lines are suitable for Ala5-Galanin (2-11) binding assays?
Chinese Hamster Ovary (CHO) cells stably expressing human GAL2R are a common and suitable model system for these assays. These cells provide a robust platform for studying the binding and signaling of GAL2R-specific ligands.
Troubleshooting Guide: Low Signal in Ala5-Galanin (2-11) Binding Assays
Low signal is a frequent challenge in receptor binding assays. The following sections address common causes and provide actionable solutions.
Problem 1: Low Total Binding of [125I]-Galanin
Possible Causes:
-
Low Receptor Expression (Bmax): The density of GAL2R in your cell preparation may be insufficient.
-
Inactive Receptor: Receptors may be denatured or improperly folded.
-
Degraded Radioligand: The [125I]-galanin may have degraded, leading to reduced binding.
-
Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal.
Solutions:
-
Verify Receptor Expression: Confirm GAL2R expression using a validated positive control or by performing a saturation binding experiment to determine the Bmax.
-
Proper Cell/Membrane Handling: Ensure that cell membranes are prepared and stored correctly to maintain receptor integrity. Avoid repeated freeze-thaw cycles.
-
Check Radioligand Quality: Use a fresh lot of [125I]-galanin and store it according to the manufacturer's instructions.
-
Optimize Assay Conditions:
-
Incubation Time: Ensure the binding reaction has reached equilibrium. This can be determined by performing a time-course experiment.
-
Temperature: Perform the assay at a consistent and optimal temperature (e.g., room temperature or 4°C) to ensure receptor stability and binding.
-
Buffer Composition: The pH and ionic strength of the binding buffer can influence ligand binding. A common binding buffer is 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2.
-
Problem 2: High Non-Specific Binding
Possible Causes:
-
Radioligand Sticking to Surfaces: The radioligand may be adhering to the assay plates or filters.
-
Hydrophobic Interactions: The radioligand may be non-specifically interacting with the cell membranes.
-
Concentration of Radioligand is too High: Using a radioligand concentration significantly above its Kd can increase non-specific binding.
Solutions:
-
Pre-treat Plates/Filters: Pre-soaking filters in a solution like 0.5% polyethyleneimine (PEI) can reduce non-specific binding.
-
Include Bovine Serum Albumin (BSA): Adding BSA (e.g., 0.1-1%) to the binding buffer can help to block non-specific binding sites.
-
Optimize Radioligand Concentration: Use a concentration of [125I]-galanin that is at or below its Kd for GAL2R.
-
Washing Steps: Ensure adequate and rapid washing of the filters with ice-cold wash buffer to remove unbound radioligand.
Problem 3: No or Weak Displacement by Ala5-Galanin (2-11)
Possible Causes:
-
Incorrect Concentration of Ala5-Galanin (2-11): The concentration range of the competitor may be too low to effectively displace the radioligand.
-
Degraded Ala5-Galanin (2-11): The peptide may have degraded, reducing its binding affinity.
-
Assay Not at Equilibrium: The incubation time may be too short for the competitor to reach equilibrium.
Solutions:
-
Verify Competitor Concentration: Prepare fresh dilutions of Ala5-Galanin (2-11) and ensure accurate pipetting. Use a wide concentration range to obtain a full competition curve.
-
Proper Peptide Handling: Store Ala5-Galanin (2-11) according to the manufacturer's recommendations, typically lyophilized at -20°C or -80°C. Reconstitute immediately before use.
-
Optimize Incubation Time: As with total binding, ensure the competitive binding assay reaches equilibrium by performing a time-course experiment in the presence of the competitor.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for Ala5-Galanin (2-11) binding assays.
| Parameter | Value | Cell Line | Reference |
| Ki of Ala5-Galanin (2-11) | ~258 nM | CHO-K1 | |
| Selectivity | >375-fold for GAL2R over GAL1R and GAL3R | CHO-K1 |
| Parameter | Typical Range | Notes | Reference |
| Bmax for GAL2R | 0.5 - 1.5 pmol/mg protein | Varies with cell line and expression level. | |
| Kd of [125I]-galanin | 0.1 - 1.0 nM | Dependent on experimental conditions. |
Experimental Protocols
Protocol: [125I]-Galanin Competitive Binding Assay with Ala5-Galanin (2-11) in CHO-GAL2R Cells
Materials:
-
CHO cells stably expressing human GAL2R
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, G418 for selection)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
[125I]-galanin (specific activity ~2000 Ci/mmol)
-
Ala5-Galanin (2-11)
-
Non-specific binding control (e.g., 1 µM unlabeled galanin)
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest CHO-GAL2R cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of Ala5-Galanin (2-11) in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Ala5-Galanin (2-11) at various concentrations (for competition curve) OR binding buffer (for total binding) OR 1 µM unlabeled galanin (for non-specific binding).
-
[125I]-galanin at a final concentration at or below its Kd (e.g., 0.1-0.5 nM).
-
Membrane preparation (e.g., 10-20 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters quickly with multiple volumes of ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of Ala5-Galanin (2-11).
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Technical Support Center: Ala5-Galanin (2-11) Binding Assays in Tissue Preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ala5-Galanin (2-11) in tissue binding experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing high non-specific binding of radiolabeled Ala5-Galanin (2-11) in my tissue homogenate assay. What are the common causes and how can I reduce it?
High non-specific binding can be a significant issue in tissue preparations due to the complex mixture of proteins and lipids. Here are the primary causes and troubleshooting steps:
-
Inadequate Blocking: The radioligand can bind to components other than the GAL2R receptor.
-
Solution: Pre-incubate your tissue homogenate with a blocking agent. Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% is commonly used to reduce hydrophobic interactions. Normal serum (from a species different from your primary antibody if applicable) can also be effective.
-
-
Suboptimal Buffer Composition: The ionic strength and pH of your assay buffer can influence non-specific interactions.
-
Solution: Ensure your binding buffer is optimized. A common starting point is 50 mM Tris-HCl, pH 7.4. Adding divalent cations like MgCl2 (5 mM) can sometimes improve specific binding.[1]
-
-
Excessive Radioligand Concentration: Using a very high concentration of the radioligand can lead to increased binding to low-affinity, non-saturable sites.
-
Insufficient Washing: Failure to adequately remove unbound radioligand will result in high background.
-
Solution: After incubation, rapidly filter the samples and wash the filters multiple times (e.g., four washes) with ice-cold wash buffer.[1] Using a larger volume of wash buffer can also help.
-
-
Tissue-Specific Issues: Some tissues, like the liver and kidney, have high levels of endogenous enzymes or biotin that can interfere with certain detection methods.[4]
Q2: How do I properly define and measure non-specific binding for Ala5-Galanin (2-11) in my tissue preparation?
To accurately determine the specific binding of your radioligand, you must measure non-specific binding and subtract it from the total binding.
-
Method: Non-specific binding is determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled ("cold") ligand that binds to the same receptor.[6] This unlabeled ligand will occupy the specific receptor sites, leaving only the non-specific binding of the radioligand to be measured.
-
Choice of Unlabeled Ligand: Ideally, use a chemically distinct compound that binds to the same receptor. However, using unlabeled Ala5-Galanin (2-11) is also acceptable.
-
Concentration of Unlabeled Ligand: A common practice is to use the unlabeled ligand at a concentration 100 to 1000 times the Kd of the radioligand.[7][8] For Ala5-Galanin (2-11), this would be in the micromolar range.
Q3: What is the expected binding profile of Ala5-Galanin (2-11) across the different galanin receptor subtypes?
Ala5-Galanin (2-11) is a selective agonist for the Galanin Receptor 2 (GAL2R).[1][2][3]
-
GAL1R and GAL3R: It shows very low to no binding affinity for GAL1R and GAL3R, even at high concentrations (up to 0.1mM).[1][5] This high selectivity makes it a valuable tool for studying GAL2R-specific functions.
Quantitative Data Summary
Table 1: Binding Affinity of Ala5-Galanin (2-11)
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| GAL2R | 258 nM | [2][3] |
| GAL1R | > 0.1 mM (practically no binding) | [1][5] |
| GAL3R | > 0.1 mM (practically no binding) | [1][5] |
Table 2: Recommended Concentration Ranges for Binding Assays in Tissue Preparations
| Component | Recommended Concentration | Purpose | Reference |
| Tissue Homogenate Protein | 50 - 120 µg per well | To ensure sufficient receptor density for detection. | [1] |
| Radiolabeled Ala5-Galanin (2-11) | 0.1 - 10 x Kd (e.g., ~2.6 - 2580 nM) | For saturation binding experiments. | [8] |
| Unlabeled Ala5-Galanin (2-11) | 100 - 1000 x Kd (e.g., ~26 - 258 µM) | For determining non-specific binding. | [7][8] |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | To reduce non-specific binding. |
Experimental Protocols
Protocol: Radioligand Competition Binding Assay in Brain Tissue Homogenate
This protocol outlines a general procedure for a competition binding assay using radiolabeled Ala5-Galanin (2-11) in a brain tissue homogenate.
-
Tissue Homogenization:
-
Homogenize frozen brain tissue in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge at 1,000 x g for 3 minutes to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[1]
-
-
Assay Setup:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[1]
-
Set up a 96-well plate with the following for each data point (in triplicate):
-
Total Binding: Membranes + radiolabeled Ala5-Galanin (2-11) + binding buffer.
-
Non-specific Binding: Membranes + radiolabeled Ala5-Galanin (2-11) + high concentration of unlabeled Ala5-Galanin (2-11).
-
Competition: Membranes + radiolabeled Ala5-Galanin (2-11) + varying concentrations of the test compound.
-
-
-
Incubation:
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters four times with ice-cold wash buffer.[1]
-
-
Detection:
-
Dry the filters and add scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
For competition assays, plot the specific binding as a function of the log of the competitor concentration and fit the data using non-linear regression to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Signaling pathway of Ala5-Galanin (2-11) via the GAL2R receptor.
Caption: Workflow for a radioligand binding assay in tissue preparations.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 5. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. 'Non-specific' binding. The problem, and a solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Ala5-Galanin (2-11) for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the in vivo stability of Ala5-Galanin (2-11), a specific agonist for the galanin receptor 2 (GAL2R).[1][2][3][4][5] This resource offers detailed experimental protocols, quantitative data on stability-enhancing modifications, and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with Ala5-Galanin (2-11) and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor in vivo efficacy or lack of biological response | Rapid degradation of the peptide by proteases. | 1. Modify the peptide: Implement stability-enhancing modifications such as N-terminal acetylation, C-terminal amidation, or lipidization to protect against enzymatic cleavage. 2. Optimize formulation: Co-administer with protease inhibitors or use a delivery system like liposomes to shield the peptide. 3. Verify peptide integrity: Confirm the purity and integrity of the peptide stock using techniques like HPLC and mass spectrometry before in vivo administration. |
| Low peptide concentration at the target site | Poor bioavailability and rapid clearance. | 1. Increase molecular size: PEGylation can increase the hydrodynamic radius of the peptide, reducing renal clearance. 2. Enhance plasma protein binding: Lipidization can promote binding to serum albumin, extending the circulation half-life.[6] 3. Alternative administration routes: Consider routes like intranasal delivery to bypass first-pass metabolism and potentially achieve higher central nervous system concentrations.[7] |
| Peptide precipitation upon reconstitution or injection | Poor solubility or aggregation of the peptide. | 1. Optimize solvent: Test different solvent systems. For acidic peptides, a basic buffer like 0.1 M ammonium bicarbonate may be effective. For basic peptides, a slightly acidic solution such as 10-25% acetic acid can be used. Neutral peptides may require organic solvents like DMSO, acetonitrile, or isopropanol.[8][9] 2. Control pH: Ensure the pH of the final formulation is appropriate for peptide solubility. 3. Incorporate solubilizing agents: Use excipients like cyclodextrins to improve solubility.[7] 4. Prevent aggregation: Store the peptide in lyophilized form at -20°C or -80°C and avoid repeated freeze-thaw cycles.[8][10] |
| Inconsistent experimental results | Variability in peptide stability, handling, or administration. | 1. Standardize protocols: Ensure consistent procedures for peptide storage, reconstitution, and administration. 2. Aliquot peptide stocks: Prepare single-use aliquots to avoid degradation from multiple freeze-thaw cycles.[10] 3. Monitor peptide stability: Regularly assess the stability of the peptide stock and working solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to the in vivo stability of Ala5-Galanin (2-11)?
The primary challenge is its susceptibility to rapid degradation by endogenous proteases, leading to a short biological half-life and limited bioavailability.[7][11] This necessitates the use of strategies to protect the peptide from enzymatic cleavage.
Q2: How can I chemically modify Ala5-Galanin (2-11) to improve its stability?
Several chemical modifications can enhance stability:
-
N-terminal Acetylation: Capping the N-terminus with an acetyl group blocks degradation by aminopeptidases.[9]
-
C-terminal Amidation: Replacing the C-terminal carboxyl group with an amide group protects against carboxypeptidases.[9]
-
Lipidization: Attaching a fatty acid chain can increase binding to plasma proteins, prolonging circulation time.[6]
-
PEGylation: Conjugating polyethylene glycol (PEG) chains increases the peptide's size, reducing renal clearance.[6]
Q3: What is the expected in vivo half-life of native galanin peptides, and how much can it be improved with modifications?
The in vivo half-life of native galanin in plasma is very short, around 4 minutes.[7] However, modifications can dramatically increase this. For instance, a methyllanthionine-stabilized galanin analog (M89b) showed that after more than 23 hours in rat serum, almost 60% of the full-length peptide was still present, whereas 80% of the unmodified galanin fragment GAL-(1–15) was degraded within 30 minutes.[7] Another example is the galanin analog Gal-B2, where a combination of cationization and lipidization increased its serum half-life from approximately 7 minutes to 9.4 hours.[12]
Q4: Are there any non-covalent strategies to improve the stability of Ala5-Galanin (2-11)?
Yes, formulation strategies can provide protection without chemically altering the peptide. These include:
-
Liposomal Encapsulation: Encasing the peptide in liposomes can shield it from proteases.
-
Co-administration with Protease Inhibitors: While effective, this approach can have off-target effects.
-
Use of Sustained-Release Depots: Injectable depots can slowly release the peptide over time, maintaining a therapeutic concentration.
Q5: How does Ala5-Galanin (2-11) exert its biological effects?
Ala5-Galanin (2-11) is a specific agonist for the GAL2R, a G-protein coupled receptor.[1][2] Upon binding, it primarily activates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[13][14] GAL2R can also couple to Gi/o and G12/13 proteins, leading to the inhibition of adenylyl cyclase and activation of MAPK pathways.[7][15]
Quantitative Data on Stability-Enhancing Modifications
The following table summarizes the impact of various modifications on the stability of galanin and its analogs. While specific data for Ala5-Galanin (2-11) is limited, the data from related galanin peptides provide a strong indication of the potential improvements.
| Peptide | Modification(s) | Matrix | Half-life / Stability | Reference |
| Galanin | None | Plasma | ~4 minutes | [7] |
| Galanin-(1-15) | None | 5% Rat Serum | <2% remaining after 90 minutes | [7] |
| M89b | Methyllanthionine stabilization, Pyroglutamate N-terminus | 5% Rat Serum | ~60% remaining after 23 hours | [7] |
| Gal-B2 | Cationization and Lipidization | 25% Rat Serum | 9.4 hours | [12] |
| D-Gal(7-Ahp)-B2 | D-amino acid substitution, Cationization, Lipidization | 25% Rat Serum | >10 hours | [12] |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Plasma
This protocol outlines a general procedure to assess the stability of Ala5-Galanin (2-11) or its modified analogs in plasma.
Materials:
-
Lyophilized Ala5-Galanin (2-11) or analog
-
Human or rat plasma (anticoagulated with EDTA or citrate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) or acetonitrile for protein precipitation
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Peptide Reconstitution: Dissolve the lyophilized peptide in an appropriate solvent (e.g., sterile water, PBS) to a stock concentration of 1 mg/mL.
-
Incubation: a. Pre-warm plasma to 37°C. b. Spike the plasma with the peptide stock solution to a final concentration of 10-100 µM. c. Incubate the mixture at 37°C.
-
Time-Point Sampling: a. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Protein Precipitation: a. To stop the enzymatic reaction, add 2-3 volumes of ice-cold acetonitrile or TCA (final concentration 5-10%) to the aliquot. b. Vortex vigorously and incubate on ice for 10-20 minutes. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: a. Carefully collect the supernatant. b. Analyze the amount of remaining intact peptide in the supernatant by RP-HPLC. The peak area of the peptide at each time point is compared to the peak area at time zero. c. The half-life (t½) can be calculated by plotting the percentage of remaining peptide against time and fitting the data to a one-phase exponential decay curve.
Protocol 2: N-terminal Acetylation of Ala5-Galanin (2-11)
This protocol describes a method for the N-terminal acetylation of a peptide.
Materials:
-
Ala5-Galanin (2-11)
-
Acetic anhydride
-
A suitable solvent (e.g., N,N-Dimethylformamide - DMF)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
Procedure:
-
Dissolve the peptide in DMF.
-
Add DIPEA to the solution (approximately 2-3 equivalents relative to the peptide).
-
Add acetic anhydride (approximately 1.5-2 equivalents) dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, the acetylated peptide can be purified by preparative HPLC.
Protocol 3: C-terminal Amidation of Ala5-Galanin (2-11)
C-terminal amidation is typically achieved during solid-phase peptide synthesis (SPPS) by using a Rink Amide resin. If the peptide with a free C-terminus has already been synthesized, solution-phase amidation can be performed, although it is more complex.
Materials for Solution-Phase Amidation:
-
Ala5-Galanin (2-11) with a free C-terminus
-
A coupling agent (e.g., HATU, HBTU)
-
A base (e.g., DIPEA)
-
An ammonia source (e.g., ammonium chloride and a base, or ammonia gas)
-
Anhydrous DMF or other suitable aprotic solvent
Procedure:
-
Dissolve the peptide in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, ~1.1 equivalents) and the base (e.g., DIPEA, ~2 equivalents).
-
Stir for a few minutes to activate the C-terminal carboxylic acid.
-
Add the ammonia source (e.g., ammonium chloride, ~5 equivalents, and additional DIPEA).
-
Let the reaction proceed at room temperature, monitoring by HPLC.
-
Purify the amidated peptide by preparative HPLC.
Visualizations
Caption: Experimental workflow for stability assessment and in vivo studies of Ala5-Galanin (2-11).
Caption: Simplified GAL2R signaling pathway activated by Ala5-Galanin (2-11).
References
- 1. Ala5-galanin (2-11) is a GAL2R specific galanin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Ala5-Galanin (2-11) | CymitQuimica [cymitquimica.com]
- 6. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 7. Intranasal Delivery of a Methyllanthionine-Stabilized Galanin Receptor-2-Selective Agonist Reduces Acute Food Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAQ [peptides.de]
- 9. lifetein.com [lifetein.com]
- 10. empower-peptides.com [empower-peptides.com]
- 11. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 12. Generating Orally-Active Galanin Analogs with Analgesic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Selecting the right vehicle for Ala5-Galanin (2-11) administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate vehicle for the administration of Ala5-Galanin (2-11). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Ala5-Galanin (2-11) and what are its key properties?
Ala5-Galanin (2-11) is a synthetic peptide that acts as a specific and full agonist for the galanin receptor 2 (GAL2R), with a binding affinity (Ki) of 258 nM.[1][2][3] It is a modified analogue of the N-terminal galanin fragment, Galanin (2-11), with a single amino acid substitution of serine with alanine at position 5.[4][5] This modification confers high selectivity for GAL2R over GAL1R and GAL3R.[3][5]
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₅₄H₈₁N₁₃O₁₃ |
| Molecular Weight | 1120.3 g/mol [1] |
| Appearance | Solid[1] |
| Receptor Specificity | GAL2R Agonist[1][2][3] |
Q2: What is the expected solubility of Ala5-Galanin (2-11)?
To estimate the solubility characteristics of Ala5-Galanin (2-11), an analysis of its amino acid sequence is necessary. Based on this analysis, a suitable solvent can be selected.
Q3: Which vehicles are recommended for in vivo administration of Ala5-Galanin (2-11)?
While specific vehicles used for in vivo administration of Ala5-Galanin (2-11) are not extensively detailed in the literature, vehicles used for other galanin analogues and peptides with similar properties can serve as a starting point. The choice of vehicle will depend on the route of administration (e.g., intraperitoneal, subcutaneous, intravenous) and the required concentration.
Potential Vehicle Components for Peptide Administration:
| Vehicle Component | Route of Administration | Considerations |
| Saline (0.9% NaCl) | Intraperitoneal (IP), Subcutaneous (SC), Intravenous (IV) | A common starting point, but may not be sufficient for poorly soluble peptides. |
| Phosphate-Buffered Saline (PBS) | IP, SC, IV | Buffered to a physiological pH, which can be important for peptide stability. |
| Dimethyl Sulfoxide (DMSO) | IP, SC | A powerful organic solvent that can dissolve many hydrophobic peptides. Should be used at low final concentrations (typically <5%) in the administered solution due to potential toxicity.[9][10] |
| Polyethylene Glycol (PEG), e.g., PEG-400 | SC | Can improve the solubility and in vivo half-life of peptides. A formulation of 30% PEG-400 in saline has been used for other peptides.[11] |
| Cyclodextrins (e.g., alpha-cyclodextrin) | Intranasal, IP, SC | Can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility. A 5% alpha-cyclodextrin in saline solution has been used for a galanin-like peptide.[6] |
Troubleshooting Guide
Problem: Ala5-Galanin (2-11) powder will not dissolve in my aqueous buffer (e.g., saline or PBS).
This is a common issue due to the peptide's likely hydrophobic nature. Follow these steps to improve solubility:
Step-by-Step Solubilization Protocol:
-
Initial Assessment: Attempt to dissolve a small amount of the peptide in your desired aqueous buffer. If it does not dissolve, proceed to the next step.
-
Use of an Organic Solvent:
-
Add a small, precise volume of 100% Dimethyl Sulfoxide (DMSO) to the dry peptide powder to create a concentrated stock solution. Gently vortex or sonicate if necessary.[7]
-
Once the peptide is fully dissolved in DMSO, slowly add your aqueous buffer dropwise to the DMSO stock solution while vortexing to achieve the desired final concentration.
-
Caution: Do not add the aqueous buffer too quickly, as this can cause the peptide to precipitate out of solution. The final concentration of DMSO should be kept as low as possible for in vivo experiments.
-
-
Sonication: If the peptide is still not fully dissolved, sonicate the solution in a chilled water bath for short intervals (e.g., 3 cycles of 10-15 seconds).[7] This can help to break up aggregates.
-
pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase solubility.[8]
-
For basic peptides, adding a small amount of a dilute acidic solution (e.g., 10% acetic acid) can help.
-
For acidic peptides, a dilute basic solution (e.g., 10% ammonium hydroxide) may be effective.[7]
-
Note: The charge of Ala5-Galanin (2-11) at neutral pH should be calculated to determine if it is acidic or basic.
-
Problem: The peptide precipitates out of solution after dilution with an aqueous buffer.
This indicates that the solubility limit of the peptide in the final buffer composition has been exceeded.
-
Solution 1: Increase the proportion of organic solvent. If tolerated by the experimental model, a slightly higher final concentration of DMSO may be necessary.
-
Solution 2: Use a different co-solvent or vehicle. Consider formulating the peptide in a vehicle containing PEG or cyclodextrin to enhance its solubility in the final solution.
-
Solution 3: Prepare a fresh, more dilute solution. It may be necessary to work with a lower concentration of the peptide.
Experimental Protocols
Protocol 1: Preparation of Ala5-Galanin (2-11) in a DMSO/Saline Vehicle
-
Calculate the required amount of Ala5-Galanin (2-11) for your experiment.
-
Add a minimal volume of 100% sterile DMSO to the lyophilized peptide to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the peptide is completely dissolved.
-
Slowly add sterile 0.9% saline to the DMSO stock solution while continuously vortexing until the desired final concentration is reached.
-
Visually inspect the solution for any precipitation. If the solution is clear, it is ready for administration.
-
The final concentration of DMSO should ideally be below 5%.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol is a general guideline and should be performed in accordance with institutional animal care and use committee (IACUC) regulations.
-
Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen.[12]
-
Injection: Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.[13] Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.
-
Administration: Slowly inject the Ala5-Galanin (2-11) solution. The maximum injection volume should not exceed 10 mL/kg of body weight.[13]
-
Withdrawal: Gently withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress post-injection.
Visualizations
Caption: Signaling pathway of Ala5-Galanin (2-11) via the GAL2R.
Caption: Workflow for preparing and administering Ala5-Galanin (2-11).
References
- 1. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ala5-galanin (2-11) is a GAL2R specific galanin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US9302010B2 - Stable formulations for parenteral injection of peptide drugs - Google Patents [patents.google.com]
- 6. Anti-obesity effect of intranasal administration of galanin-like peptide (GALP) in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 9. What should I consider when working with peptides? – Dynamic Biosensors [dynamic-biosensors.com]
- 10. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Interpreting Off-Target Effects of Ala5-Galanin (2-11)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting the potential off-target effects of Ala5-Galanin (2-11). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate accurate experimental design and data interpretation.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with Ala5-Galanin (2-11) in a question-and-answer format.
| Question | Possible Cause | Troubleshooting Steps |
| Unexpected activity in a cell line presumed to be GAL2R-negative. | 1. Endogenous expression of other galanin receptor subtypes (GAL1R or GAL3R). 2. Off-target interaction with a non-galanin receptor. 3. Cellular artifact or experimental error. | 1. Perform RT-qPCR or Western blot to confirm the absence of GAL1R and GAL3R expression in your cell line. 2. Conduct a broader off-target screening against a panel of common GPCRs. 3. Review experimental protocols for errors in reagent concentration, incubation times, or measurement parameters. Include appropriate positive and negative controls in your experiments. |
| Inconsistent results in cAMP assays. | 1. Cell passage number and health. 2. Agonist/antagonist degradation. 3. Variability in forskolin stimulation. 4. Assay reagents not properly equilibrated. | 1. Use cells within a consistent and low passage number range. Ensure high cell viability (>95%). 2. Prepare fresh agonist/antagonist solutions for each experiment. 3. Optimize and maintain a consistent concentration and incubation time for forskolin stimulation. 4. Allow all assay reagents to equilibrate to room temperature before use. |
| High background signal in radioligand binding assays. | 1. Insufficient washing. 2. Radioligand sticking to filter plates or tubes. 3. High non-specific binding to cell membranes. | 1. Increase the number and volume of wash steps with ice-cold wash buffer. 2. Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). 3. Optimize the concentration of blocking proteins (e.g., BSA) in the binding buffer. Determine non-specific binding using a high concentration of a non-labeled competing ligand. |
| No observable β-arrestin recruitment upon Ala5-Galanin (2-11) stimulation in GAL2R-expressing cells. | 1. Low level of GAL2R expression. 2. The specific GAL2R splice variant expressed does not efficiently couple to β-arrestin. 3. Assay sensitivity is insufficient. | 1. Confirm high-level expression of functional GAL2R via a complementary assay (e.g., inositol phosphate accumulation). 2. Sequence the expressed GAL2R to confirm it is a variant known to couple to β-arrestin. 3. Optimize the assay parameters, such as cell number and agonist incubation time. Consider using a more sensitive β-arrestin recruitment assay platform. |
Frequently Asked Questions (FAQs)
Q1: What is Ala5-Galanin (2-11) and what is its primary target?
A1: Ala5-Galanin (2-11) is a synthetic peptide analog of the N-terminal fragment of the neuropeptide galanin. Its primary target is the Galanin Receptor 2 (GAL2R), for which it acts as a specific agonist.[1][2][3]
Q2: How specific is Ala5-Galanin (2-11) for GAL2R over other galanin receptor subtypes?
A2: Ala5-Galanin (2-11) exhibits high specificity for GAL2R, with a reported preference of over 375-fold for GAL2R compared to GAL1R and GAL3R.[1][4] Studies have shown that it is unable to bind to GAL1R or GAL3R even at high concentrations (up to 0.1 mM).[1][4]
Q3: What are the known signaling pathways activated by GAL2R upon binding of Ala5-Galanin (2-11)?
A3: GAL2R is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes. Upon activation by an agonist like Ala5-Galanin (2-11), GAL2R can stimulate the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol phosphates (IPs) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. GAL2R has also been reported to couple to Gi/o, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels, or Gs, stimulating adenylyl cyclase and increasing cAMP.
Q4: What are the potential off-target effects of Ala5-Galanin (2-11)?
A4: While Ala5-Galanin (2-11) is highly specific for GAL2R within the galanin receptor family, the possibility of interactions with other, unrelated GPCRs or cellular targets cannot be entirely excluded without comprehensive screening. Researchers should consider performing broad off-target liability screening against a panel of receptors, ion channels, and enzymes to fully characterize its specificity profile, especially when unexpected biological effects are observed.
Q5: How can I experimentally assess the off-target effects of Ala5-Galanin (2-11)?
A5: A tiered approach is recommended. Initially, perform binding and functional assays on cell lines expressing GAL1R and GAL3R to confirm the lack of activity at these receptors. Subsequently, a broader off-target screening can be conducted using commercially available services that test the compound against a large panel of GPCRs and other potential targets.
Quantitative Data
The following table summarizes the binding affinity and functional potency of Ala5-Galanin (2-11) at human galanin receptor subtypes.
| Ligand | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Assay Type | Reference |
| Ala5-Galanin (2-11) | GAL1R | > 100,000 nM | Not Determined | Radioligand Binding | [1][4] |
| GAL2R | Not Determined | 1,010 ± 180 nM | Inositol Phosphate Accumulation | [5][6] | |
| GAL3R | > 100,000 nM | Not Determined | Radioligand Binding | [1][4] |
Note: The binding affinity for GAL1R and GAL3R is reported as being undetectable even at concentrations as high as 0.1mM.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This protocol is for determining the binding affinity of Ala5-Galanin (2-11) to cell membranes expressing galanin receptor subtypes.
Materials:
-
Cell membranes expressing GAL1R, GAL2R, or GAL3R
-
[125I]-Galanin (radioligand)
-
Ala5-Galanin (2-11) (competitor ligand)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-labeled galanin (for determining non-specific binding)
-
96-well filter plates (e.g., GF/B or GF/C pre-treated with 0.5% PEI)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of Ala5-Galanin (2-11) in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 50 µL of a high concentration of non-labeled galanin (for non-specific binding) or 50 µL of the Ala5-Galanin (2-11) serial dilutions.
-
50 µL of [125I]-Galanin at a final concentration close to its Kd.
-
100 µL of cell membrane preparation (containing 10-50 µg of protein).
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-treated filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of Ala5-Galanin (2-11) and determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Assay (for Gi/o-coupled receptors)
This protocol is for measuring the effect of Ala5-Galanin (2-11) on cAMP levels in cells expressing GAL1R or GAL3R.
Materials:
-
Cells expressing GAL1R or GAL3R
-
Ala5-Galanin (2-11)
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for 30 minutes.
-
Add serial dilutions of Ala5-Galanin (2-11) to the wells and incubate for 15-30 minutes.
-
Add a fixed concentration of forsklin (optimized to stimulate a submaximal level of cAMP) to all wells (except the basal control) and incubate for a further 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration as a function of the log concentration of Ala5-Galanin (2-11) to determine its effect on forskolin-stimulated cAMP production.
β-Arrestin Recruitment Assay
This protocol is for assessing the ability of Ala5-Galanin (2-11) to induce the recruitment of β-arrestin to GAL2R.
Materials:
-
Cells co-expressing GAL2R and a β-arrestin reporter system (e.g., PathHunter®, Tango™)
-
Ala5-Galanin (2-11)
-
Assay buffer and detection reagents specific to the β-arrestin assay platform
Procedure:
-
Seed the engineered cells in a 96-well or 384-well plate and culture according to the manufacturer's instructions.
-
Prepare serial dilutions of Ala5-Galanin (2-11) in the appropriate assay buffer.
-
Add the Ala5-Galanin (2-11) dilutions to the cells.
-
Incubate the plate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Add the detection reagents and incubate as specified.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Plot the signal as a function of the log concentration of Ala5-Galanin (2-11) to generate a dose-response curve and determine the EC50 value.
Visualizations
The following diagrams illustrate key concepts related to the interpretation of Ala5-Galanin (2-11) activity.
Caption: Signaling pathways of galanin receptor subtypes and the specificity of Ala5-Galanin (2-11).
Caption: Experimental workflow for investigating unexpected effects of Ala5-Galanin (2-11).
Caption: Logical framework for interpreting experimental results with Ala5-Galanin (2-11).
References
How to control for Ala5-Galanin (2-11) peptide quality
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the quality of Ala5-Galanin (2-11) peptide for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Ala5-Galanin (2-11) and what is its primary mechanism of action?
Ala5-Galanin (2-11) is a synthetic peptide analogue of the endogenous neuropeptide galanin. It is a specific agonist for the Galanin Receptor 2 (GAL2R), with a significantly lower affinity for GAL1R and GAL3R.[1] Its specificity makes it a valuable tool for studying the physiological roles of GAL2R. The GAL2R typically signals through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.
Q2: What are the most critical quality control parameters for Ala5-Galanin (2-11)?
The most critical quality control parameters are:
-
Purity: To ensure the absence of contaminants that could interfere with experiments. This is typically assessed by High-Performance Liquid Chromatography (HPLC).
-
Identity: To confirm the correct amino acid sequence and molecular weight. This is verified using Mass Spectrometry (MS).
-
Quantity: To accurately determine the net peptide content for preparing solutions of known concentrations. Amino Acid Analysis (AAA) is the gold standard for this.
-
Biological Activity: To confirm that the peptide is functional and elicits the expected biological response through its target receptor.
Q3: How should I properly store and handle my Ala5-Galanin (2-11) peptide?
For long-term storage, lyophilized Ala5-Galanin (2-11) should be stored at -20°C or colder in a tightly sealed container to protect it from moisture. Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation. For short-term storage of solutions, it is recommended to dissolve the peptide in a sterile, buffered solution, aliquot it into single-use volumes, and store at -20°C. Avoid repeated freeze-thaw cycles. Peptides containing amino acids like tryptophan and methionine are susceptible to oxidation, so minimizing exposure to air is crucial.
Q4: What are some common impurities that can be found in synthetic Ala5-Galanin (2-11)?
Impurities in synthetic peptides can arise from the solid-phase peptide synthesis (SPPS) process and may include:
-
Deletion sequences: Peptides missing one or more amino acids.
-
Truncated sequences: Incomplete peptide chains.
-
Insertion sequences: Peptides with an extra amino acid.
-
Peptides with protecting groups still attached: Remnants from the synthesis process.
-
Oxidized or reduced forms: Particularly of susceptible amino acids like Tryptophan (Trp).
-
Diastereomers: Resulting from racemization of amino acids during synthesis.
Q5: Why is my Ala5-Galanin (2-11) peptide showing low biological activity?
Low biological activity can be due to several factors:
-
Incorrect peptide concentration: This can result from inaccurate measurement of the net peptide content.
-
Peptide degradation: Improper storage or handling can lead to the breakdown of the peptide.
-
Aggregation: Hydrophobic peptides can aggregate, reducing their availability to bind to the receptor.
-
Low purity: The presence of impurities can interfere with the peptide's interaction with its receptor.
-
Experimental setup: Issues with the cell line, receptor expression levels, or assay conditions can also lead to apparent low activity.
Troubleshooting Guides
Issue 1: Unexpected or Multiple Peaks in HPLC Chromatogram
| Possible Cause | Troubleshooting Steps |
| Peptide Aggregation | - Dissolve the peptide in a small amount of organic solvent (e.g., acetonitrile, DMSO) before diluting with aqueous buffer. - Use a different buffer system or adjust the pH. - Perform a solubility test to determine the optimal solvent. |
| Presence of Impurities | - If the purity is below the required level for your application, consider re-purifying the peptide. - Analyze the impurities by mass spectrometry to identify their nature (e.g., deletion sequences, modified peptides). |
| Column or Mobile Phase Contamination | - Flush the HPLC system and column with an appropriate cleaning solution. - Use fresh, high-purity solvents and additives for the mobile phase. |
| Improper Sample Preparation | - Ensure the peptide is fully dissolved before injection. - Centrifuge the sample to remove any particulates. |
Issue 2: Incorrect Molecular Weight Determined by Mass Spectrometry
| Possible Cause | Troubleshooting Steps |
| Presence of Adducts | - The peptide may have formed adducts with salts (e.g., Na+, K+). Review the full mass spectrum for peaks corresponding to these adducts. |
| Oxidation or Other Modifications | - The mass difference may correspond to a known modification. For example, an increase of 16 Da could indicate oxidation of a Tryptophan residue. |
| Errors in Synthesis | - An incorrect molecular weight could indicate a deletion or insertion of an amino acid during synthesis. Re-evaluate the synthesis protocol and raw materials. |
| Calibration Issues with the Mass Spectrometer | - Recalibrate the mass spectrometer using a known standard. |
Issue 3: Low Net Peptide Content Determined by Amino Acid Analysis
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | - Ensure the hydrolysis conditions (acid concentration, temperature, and time) are sufficient for complete cleavage of all peptide bonds. |
| Amino Acid Degradation during Hydrolysis | - Certain amino acids (e.g., Trp, Cys) are susceptible to degradation during acid hydrolysis. Use protective agents or alternative hydrolysis methods if these residues are present. |
| Inaccurate Quantification | - Verify the accuracy of the amino acid standards used for calibration. - Ensure proper derivatization of both the sample and the standards. |
| Presence of Non-Peptide Components | - Lyophilized peptides can contain significant amounts of water and counter-ions (e.g., TFA). This is normal, but the net peptide content should be used for all concentration calculations. |
Experimental Protocols
Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for determining the purity of Ala5-Galanin (2-11).
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Sample Solvent: Mobile Phase A or a suitable solvent determined from a solubility test.
-
-
Procedure:
-
Prepare a stock solution of the peptide at approximately 1 mg/mL in the sample solvent.
-
Set the UV detector to a wavelength of 214 nm or 280 nm (if Tryptophan is present).
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject 10-20 µL of the sample solution.
-
Run a linear gradient elution, for example:
-
5% to 65% B over 30 minutes.
-
65% to 95% B over 5 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 1 minute and re-equilibrate.
-
-
The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
-
Identity Verification by MALDI-TOF Mass Spectrometry
This protocol provides a general procedure for confirming the molecular weight of Ala5-Galanin (2-11).
-
Instrumentation: A Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.
-
Reagents:
-
Matrix Solution: A saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile, 0.1% TFA.
-
Sample Solution: 1 mg/mL of the peptide in 0.1% TFA.
-
-
Procedure:
-
Mix the sample solution and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for Ala5-Galanin (2-11) (expected monoisotopic mass: ~1120.6 Da).
-
Compare the observed mass to the theoretical mass.
-
Net Peptide Content Determination by Amino Acid Analysis (AAA)
This protocol describes a general method for quantifying the peptide content.
-
Instrumentation: An amino acid analyzer or an HPLC system equipped for pre-column derivatization and a fluorescence or UV detector.
-
Reagents:
-
Hydrolysis Solution: 6 M HCl.
-
Derivatization Reagent: e.g., o-phthalaldehyde (OPA) for primary amines or phenylisothiocyanate (PITC).
-
Amino Acid Standards: A mixture of known concentrations of all 20 standard amino acids.
-
-
Procedure:
-
Accurately weigh a small amount of the lyophilized peptide.
-
Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Remove the acid by evaporation under vacuum.
-
Re-dissolve the hydrolysate in a known volume of a suitable buffer.
-
Derivatize an aliquot of the hydrolysate and the amino acid standards.
-
Analyze the derivatized samples by HPLC.
-
Quantify the amount of each amino acid in the sample by comparing the peak areas to the standards.
-
Calculate the net peptide content based on the known amino acid sequence and the quantified amounts of each amino acid.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Ala5-Galanin (2-11) and M1145 as GAL2R Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Galanin Receptor 2 (GAL2R) agonists: Ala5-Galanin (2-11) and M1145. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific needs in studying the galaninergic system.
Introduction to GAL2R and its Agonists
The galanin receptor 2 (GAL2R) is a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including neuroprotection, anxiety, and pain modulation. The development of selective agonists for GAL2R is crucial for elucidating its specific functions and for its potential as a therapeutic target. Ala5-Galanin (2-11) and M1145 are two peptide-based agonists that have demonstrated selectivity for GAL2R.
Ala5-Galanin (2-11) is a modified fragment of the endogenous ligand galanin, specifically engineered for GAL2R specificity.[1] M1145 is a chimeric peptide designed to be a potent and selective GAL2R agonist.[2][3] This guide will compare these two agonists based on their binding affinity, functional potency, and selectivity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for Ala5-Galanin (2-11) and M1145, providing a direct comparison of their performance as GAL2R agonists.
Table 1: Receptor Binding Affinity (Ki, nM)
| Ligand | GAL1R (Ki, nM) | GAL2R (Ki, nM) | GAL3R (Ki, nM) |
| Ala5-Galanin (2-11) | >100,000[1] | 258[4][5] | >100,000[1] |
| M1145 | 587[2] | 6.55[2][6] | 497[2] |
Table 2: Functional Potency (EC50, nM)
| Ligand | Assay Type | Cell Line | EC50 (nM) |
| Ala5-Galanin (2-11) | Inositol Phosphate Accumulation | CHO-K1 expressing human GAL2R | 1010[7] |
| M1145 | Inositol Phosphate Accumulation | CHO cells expressing GalR2 | 38[2] |
Signaling Pathway
Activation of GAL2R by an agonist, such as Ala5-Galanin (2-11) or M1145, primarily initiates a signaling cascade through the Gq/11 family of G-proteins.[8][9][10] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
References
- 1. Mass Spectrometry Approaches Empowering Neuropeptide Discovery and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the investigation of neuropeptide catabolism and stability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ala5-galanin (2-11) is a GAL2R specific galanin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Hybridization approaches to the study of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuropeptide-S affects cognitive impairment and depression-like behavior on MPTP induced experimental mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Functional comparison of Ala5-Galanin (2-11) and endogenous galanin
Functional Comparison: Endogenous Galanin vs. Ala5-Galanin (2-11)
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the functional properties of endogenous galanin and the synthetic peptide analog, Ala5-Galanin (2-11). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate ligand for studies of the galaninergic system.
Endogenous galanin is a widely expressed neuropeptide that plays a crucial role in a diverse range of physiological and pathophysiological processes, including nociception, mood regulation, feeding, and neuroprotection. It exerts its effects by activating three distinct G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3. A significant challenge in delineating the specific functions of these receptor subtypes has been the non-selective nature of endogenous galanin, which binds with high affinity to all three.
Ala5-Galanin (2-11) is a truncated and modified analog of galanin. It was developed as a pharmacological tool to specifically investigate the roles of the GalR2 receptor. This guide will compare these two peptides based on their receptor binding profiles, downstream signaling mechanisms, and resulting functional outcomes.
Quantitative Data Summary
The primary functional distinction between endogenous galanin and Ala5-Galanin (2-11) lies in their affinity and selectivity for the three galanin receptor subtypes. Endogenous galanin is a non-selective agonist, whereas Ala5-Galanin (2-11) is a highly specific GalR2 agonist.
Table 1: Receptor Binding Affinity
This table summarizes the binding affinities (Ki) of the peptides for human and rat galanin receptors, as determined by competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Species | Citation(s) |
| Endogenous Galanin | GalR1 | ~1.0 nM | Human, Rat | [1] |
| GalR2 | ~1.0 - 1.48 nM | Human, Rat | [1] | |
| GalR3 | ~1.47 nM | Rat | [1] | |
| Ala5-Galanin (2-11) | GalR1 | >100,000 nM (No binding at 0.1 mM) | Human | [2][3] |
| GalR2 | ~258 nM | Human | [1][4] | |
| GalR3 | >100,000 nM (No binding at 0.1 mM) | Human | [2][3] |
As the data shows, Ala5-Galanin (2-11) has a greater than 375-fold preference for GalR2 over GalR1 and GalR3, for which it shows no significant binding.[3]
Table 2: Functional Potency (EC50)
This table presents the potency of each peptide in stimulating a key signaling pathway associated with GalR2 activation—the production of inositol phosphates (IP). Lower EC50 values indicate greater potency.
| Ligand | Assay | Receptor | Functional Potency (EC50) | Citation(s) |
| Endogenous Galanin (rat) | Inositol Phosphate Accumulation | GalR2 | ~10 - 66.4 nM | [5][6][7] |
| Ala5-Galanin (2-11) | Inositol Phosphate Accumulation | GalR2 | ~1,010 nM (1.01 µM) | [6][7][8] |
While both peptides are full agonists at GalR2, endogenous galanin is significantly more potent at inducing IP accumulation.[6][8]
Signaling Pathways
The differential receptor activation by endogenous galanin and Ala5-Galanin (2-11) leads to the engagement of distinct intracellular signaling cascades.
-
Endogenous Galanin : As a non-selective agonist, galanin can activate all three receptor pathways. GalR1 and GalR3 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[9][10] GalR2 preferentially couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] This cascade results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC) and downstream pathways like the ERK1/2 MAP kinase pathway.[6]
-
Ala5-Galanin (2-11) : Due to its strict selectivity, Ala5-Galanin (2-11) exclusively activates GalR2.[3] Its functional effects are therefore mediated primarily through the Gq/11-PLC-IP3 pathway.[2][11] Studies confirm that Ala5-Galanin (2-11) is a full agonist for Gq/11-mediated signaling but does not significantly alter cAMP production, consistent with its inability to bind GalR1 or GalR3.[2]
Experimental Protocols
Detailed methodologies for key functional assays are provided below.
Radioligand Competitive Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test ligand by measuring its ability to displace a radiolabeled ligand from the receptor.
Methodology:
-
Membrane Preparation: CHO-K1 or HEK293 cells stably expressing the human galanin receptor subtype (GalR1, GalR2, or GalR3) are cultured and harvested. Cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined via a Bradford assay.
-
Assay Setup: In a 96-well plate, cell membranes are incubated with a constant concentration of a radioligand (e.g., ¹²⁵I-labeled porcine galanin).
-
Competitive Displacement: Increasing concentrations of the unlabeled competitor ligand (endogenous galanin or Ala5-Galanin (2-11)) are added to the wells. Non-specific binding is determined in the presence of a high concentration of unlabeled galanin.
-
Incubation: The plate is incubated (e.g., for 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat, separating the membrane-bound radioligand from the free radioligand. The filters are washed with cold binding buffer.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition curve. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.[3]
Inositol Phosphate (IP) Accumulation Assay
This assay measures the functional activity of Gq/11-coupled receptors like GalR2 by quantifying the production of the second messenger inositol phosphate.
Methodology:
-
Cell Culture and Labeling: CHO-K1 cells stably expressing GalR2 are seeded in multi-well plates. The cells are pre-incubated for ~24 hours with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.[2]
-
Assay Buffer and Stimulation: The labeling medium is removed, and cells are washed. An assay buffer containing lithium chloride (LiCl) is added. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP inside the cell.
-
Ligand Addition: Cells are stimulated with varying concentrations of the agonist (endogenous galanin or Ala5-Galanin (2-11)) for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: The stimulation is stopped by adding a lysis buffer (e.g., cold formic acid).
-
IP Isolation: The cell lysates are collected, and the total inositol phosphates are separated from free [³H]-myo-inositol using anion-exchange chromatography columns.
-
Quantification: The eluted [³H]-inositol phosphates are mixed with a scintillation cocktail and quantified using a scintillation counter.
-
Data Analysis: The amount of radioactivity is plotted against the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 value.[7]
Cyclic AMP (cAMP) Inhibition Assay
This assay is used to measure the functional activity of Gi/o-coupled receptors (GalR1, GalR3) by quantifying the inhibition of adenylyl cyclase activity.
Methodology:
-
Cell Culture: Cells stably expressing the Gi/o-coupled receptor of interest (e.g., GalR1) are seeded in a 96- or 384-well plate and incubated overnight.
-
Stimulation: Cells are co-incubated with a fixed concentration of forskolin (a direct activator of adenylyl cyclase) and varying concentrations of the test agonist (e.g., endogenous galanin). Forskolin raises intracellular cAMP levels, and an active Gi/o-coupled receptor will inhibit this increase.[12]
-
Incubation: The cells are incubated for a defined period (e.g., 30 minutes at 37°C).
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-fragment complementation (EFC) based assay.[13] In these assays, cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP in the cell lysate. Data are used to generate a dose-response curve and calculate the EC50 for the inhibition of forskolin-stimulated cAMP production.[12]
Logical Relationship and Functional Implications
The distinct receptor binding profiles of these two peptides are the foundation of their different functional effects. Endogenous galanin's non-selectivity means its physiological effects are a composite result of activating all three receptor subtypes, which can sometimes lead to complex or opposing outcomes depending on the tissue-specific expression of GalR1, GalR2, and GalR3.
In contrast, Ala5-Galanin (2-11) acts as a precise pharmacological tool. By exclusively targeting GalR2, it allows researchers to isolate and study the specific downstream consequences of activating this single receptor subtype, providing clarity that is unattainable with the endogenous ligand alone. For example, the neuroprotective effects of galanin against amyloid-β toxicity have been specifically attributed to GalR2 activation by using GalR2/3-specific agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Ala5-galanin (2-11) is a GAL2R specific galanin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ala5-Galanin (2-11) | CymitQuimica [cymitquimica.com]
- 5. Galanin stimulates Ca2+ mobilization, inositol phosphate accumulation, and clonal growth in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GalR1, but not GalR2 or GalR3, levels are regulated by galanin signaling in the locus coeruleus through a cyclic AMP-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intranasal Delivery of a Methyllanthionine-Stabilized Galanin Receptor-2-Selective Agonist Reduces Acute Food Intake - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Ala5-Galanin (2-11) vs. Galnon for In Vivo Studies
For researchers investigating the galaninergic system, the choice of agonist is critical for elucidating the distinct roles of the three galanin receptor subtypes (GalR1, GalR2, and GalR3). This guide provides an objective comparison of two commonly used galanin agonists, the peptide fragment Ala5-Galanin (2-11) and the non-peptide compound Galnon, to assist in the design and interpretation of in vivo studies.
Introduction to Galanin Ligands
Galanin is a neuropeptide that exerts a wide range of effects in the central and peripheral nervous systems through its interaction with three G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[1][2][3] The lack of ligands with high specificity for each receptor subtype has historically challenged the delineation of their individual functions.[1][3][4]
-
Ala5-Galanin (2-11) is a synthetic, truncated peptide analogue of galanin.[3][4][5] It was developed to achieve greater receptor specificity.[4][5]
-
Galnon is a non-peptide, systemically active small molecule agonist developed through screening a combinatorial library.[1][6][7] Its stability and ability to cross the blood-brain barrier make it an attractive tool for in vivo research.[6]
Mechanism of Action and Receptor Specificity
The fundamental difference between these two compounds lies in their receptor interaction profiles. The three galanin receptors couple to different intracellular signaling cascades, making receptor specificity a crucial factor in experimental outcomes.[2][8]
-
GalR1 and GalR3 primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[2][9][10]
-
GalR2 is unique in its ability to couple to multiple G-proteins, preferentially Gαq/11, which activates the phospholipase C (PLC) pathway, leading to inositol phosphate (IP) accumulation and calcium mobilization.[2][9][10] It can also couple to Gαi/o proteins.[9][10]
Ala5-Galanin (2-11) is a highly specific agonist for GalR2 . A single amino acid substitution (Serine to Alanine at position 5) in the galanin (2-11) fragment abolishes its ability to bind to GalR1 and GalR3.[3][4] Studies have demonstrated that it has a more than 375-fold preference for GalR2 over the other two receptor subtypes.[3][4] This makes it an excellent tool for isolating and studying GalR2-mediated physiological effects.
Galnon , in contrast, is a non-selective agonist.[6] It was initially identified as an agonist for galanin receptors and has been shown to have affinity for GalR1 and GalR2 in the micromolar range.[6][11] However, a significant caveat for its use is the growing evidence of off-target effects. Galnon has been reported to interact with other GPCRs and may even activate intracellular G-proteins directly, independent of any receptor.[12] This lack of specificity can complicate the interpretation of in vivo data, as the observed physiological effects may not be solely mediated by galanin receptors.[12][13]
Data Presentation
Table 1: Comparative Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity |
| Ala5-Galanin (2-11) | GalR1 | > 100,000 nM[3] | >375-fold for GalR2[3][4] |
| GalR2 | 258 nM [14][15][16] | ||
| GalR3 | > 100,000 nM[3] | ||
| Galnon | GalR1 | 11.7 µM [11][16] | Non-selective |
| GalR2 | 34.1 µM [11][16] | ||
| GalR3 | Binds, but affinity varies in reports |
Table 2: Summary of In Vivo Characteristics and Effects
| Feature | Ala5-Galanin (2-11) | Galnon |
| Compound Type | Peptide Analogue[4] | Non-peptide Small Molecule[1][7] |
| Blood-Brain Barrier | Poor penetration (typical for peptides) | Readily crosses[6] |
| Administration Route | Typically intracerebroventricular (i.c.v.) or direct tissue injection | Systemic (e.g., intraperitoneal, i.p.) |
| Reported In Vivo Effects | Linked specifically to GalR2 activation (e.g., neuroprotection, modulation of depression-like behavior)[17][18] | Anticonvulsant[1][7], Anxiolytic[7], Anorectic (decreases feeding)[6][7], Analgesic[1] |
| Potential Issues | Poor stability and bioavailability[10] | Off-target effects, potential for receptor-independent actions[12][13] |
Mandatory Visualizations
Signaling Pathways of Galanin Receptors
Caption: Galanin receptor signaling pathways.
Generalized In Vivo Experimental Workflow
Caption: Typical workflow for in vivo compound testing.
Experimental Protocols
Below is a generalized protocol for an in vivo study investigating the anticonvulsant properties of these agonists, based on common methodologies in the field.
Objective: To compare the efficacy of Ala5-Galanin (2-11) and Galnon in a chemically-induced seizure model.
1. Animals:
-
Male Sprague-Dawley rats (250-300g).
-
Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All procedures must be approved by the institution's Animal Care and Use Committee.
2. Surgical Procedure (for Ala5-Galanin (2-11) group):
-
Rats designated for intracerebroventricular (i.c.v.) injection are anesthetized.
-
A guide cannula is stereotaxically implanted into the lateral ventricle.
-
Animals are allowed to recover for at least one week post-surgery.
3. Compound Preparation and Administration:
-
Galnon: Dissolved in a vehicle (e.g., saline with 1% DMSO). Administered via intraperitoneal (i.p.) injection at doses ranging from 2-10 mg/kg.[19] A vehicle-only group serves as the control.
-
Ala5-Galanin (2-11): Dissolved in sterile artificial cerebrospinal fluid (aCSF). Administered via i.c.v. microinjection through the implanted cannula. A vehicle-only (aCSF) group serves as the control.
-
Administration occurs 30 minutes prior to seizure induction.
4. Seizure Induction and Scoring:
-
Seizures are induced by an i.p. injection of pentylenetetrazole (PTZ), a GABAA receptor antagonist.
-
Immediately following PTZ injection, animals are placed in an observation chamber.
-
Seizure activity is video-recorded and scored by a blinded observer using a standardized scale (e.g., the Racine scale) for latency to first seizure and seizure severity over a 30-minute period.
5. Data Analysis:
-
Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests or Kruskal-Wallis for non-parametric data).
-
Variables to be compared include the latency to seizure onset and the mean seizure score between the vehicle, Galnon, and Ala5-Galanin (2-11) groups.
-
A p-value of <0.05 is considered statistically significant.
Conclusion and Recommendations
The choice between Ala5-Galanin (2-11) and Galnon fundamentally depends on the research question.
-
Choose Ala5-Galanin (2-11) for Specificity: If the primary goal is to investigate the specific role of the GalR2 receptor in a physiological or pathological process, Ala5-Galanin (2-11) is the superior choice due to its high selectivity.[3][4] Researchers must, however, account for its peptidic nature, requiring more invasive administration routes (e.g., i.c.v.) and potentially facing stability issues.[10]
Ultimately, a comprehensive understanding of the galaninergic system may be best achieved by using these tools in parallel to leverage the specificity of Ala5-Galanin (2-11) and the systemic activity of Galnon.
References
- 1. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 2. The galanin and galanin receptor subtypes, its regulatory role in the biological and pathological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ala5-galanin (2-11) is a GAL2R specific galanin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. Galnon--a low-molecular weight ligand of the galanin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galnon - Wikipedia [en.wikipedia.org]
- 8. Galanin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Intranasal Delivery of a Methyllanthionine-Stabilized Galanin Receptor-2-Selective Agonist Reduces Acute Food Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Multiple interaction sites of galnon trigger its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of galnon, a non-peptide galanin-receptor agonist, on insulin release from rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ala5-Galanin (2-11) | CymitQuimica [cymitquimica.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. ovid.com [ovid.com]
- 18. researchgate.net [researchgate.net]
- 19. The Galanin Receptor Agonist, Galnon, Attenuates Cocaine-Induced Reinstatement and Dopamine Overflow in the Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Scatchard Analysis of Ala5-Galanin (2-11) Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding characteristics of Ala5-Galanin (2-11), a key ligand in galanin receptor research. The data presented herein is supported by detailed experimental protocols and visual representations of associated signaling pathways and workflows to facilitate a comprehensive understanding of its receptor interactions.
Comparative Binding Affinity of Galanin Analogues
Ala5-Galanin (2-11) has emerged as a highly specific agonist for the galanin receptor 2 (GALR2). Its binding affinity has been characterized through competitive radioligand binding assays, demonstrating a significant preference for GALR2 over other galanin receptor subtypes, GALR1 and GALR3. The following table summarizes the binding affinities (Ki) of Ala5-Galanin (2-11) in comparison to native galanin and its parent fragment, galanin (2-11).
| Ligand | GALR1 Ki (nM) | GALR2 Ki (nM) | GALR3 Ki (nM) |
| Galanin | 1.70 ± 1.2 | 2.71 ± 0.9 | 4.33 ± 0.6 |
| Galanin (2-11) | No detectable binding | 14.6 ± 2.2 | 186 ± 74 |
| Ala5-Galanin (2-11) | No detectable binding | 258 ± 68 [1][2][3] | No detectable binding [1][4][5] |
Data presented as mean ± SEM. A higher Ki value indicates lower binding affinity.
The substitution of Alanine at position 5 results in a ligand with a more than 375-fold preference for GALR2 compared to GALR1 and GALR3.[5][6] This high selectivity makes Ala5-Galanin (2-11) an invaluable tool for studying the specific physiological roles and therapeutic potential of the GALR2 subtype.
Experimental Protocols
The binding affinity data presented was determined using a competitive radioligand binding assay. While a direct Scatchard analysis of Ala5-Galanin (2-11) is not detailed in the cited literature, this section outlines the principles of the competitive binding assay used to derive the Ki values and the related Scatchard analysis method.
Competitive Radioligand Binding Assay
This assay measures the affinity of a test ligand (unlabeled Ala5-Galanin (2-11)) by its ability to compete with a radiolabeled ligand (e.g., [125I]-galanin) for binding to the receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the target galanin receptor subtype (GALR1, GALR2, or GALR3) are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Binding Reaction:
-
A constant concentration of the radiolabeled ligand (e.g., [125I]-galanin) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor ligand (Ala5-Galanin (2-11)) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature for a time sufficient to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
5. Data Analysis:
-
The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Scatchard Analysis
Scatchard analysis is a graphical method used to determine the affinity (Kd) and the total number of binding sites (Bmax) from saturation binding experiments.
1. Saturation Binding Experiment:
-
Increasing concentrations of a radiolabeled ligand are incubated with a fixed amount of receptor preparation until equilibrium is reached.
-
Bound and free radioactivity are separated and quantified as described above.
2. Scatchard Plot:
-
A plot is generated with the ratio of bound to free radioligand (B/F) on the y-axis versus the concentration of bound radioligand (B) on the x-axis.
-
For a single class of non-cooperative binding sites, the plot will be linear.
-
The dissociation constant (Kd) is the negative reciprocal of the slope (-1/slope).
-
The maximum number of binding sites (Bmax) is the x-intercept.
Visualizing the Molecular Interactions
To further understand the context of Ala5-Galanin (2-11) binding, the following diagrams illustrate the experimental workflow for determining binding affinity and the downstream signaling pathway of its target receptor, GALR2.
Upon binding of an agonist like Ala5-Galanin (2-11), GALR2 primarily couples to Gq/11 proteins, activating Phospholipase C (PLC).[7][8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8][9] This leads to an increase in intracellular calcium ([Ca2+]i) and activation of Protein Kinase C (PKC), which in turn can activate the MAPK pathway.[10][11][12] GALR2 can also couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Ala5-Galanin (2-11) | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Ala5-galanin (2-11) is a GAL2R specific galanin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Differential intracellular signaling of the GalR1 and GalR2 galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
Ala5-Galanin (2-11): A Comparative Guide to its Efficacy as a GAL2R-Specific Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ala5-Galanin (2-11) with other key neuropeptides, focusing on its efficacy as a selective agonist for the Galanin Receptor 2 (GAL2R). The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Executive Summary
Ala5-Galanin (2-11) is a synthetic peptide analog of the endogenous neuropeptide galanin. Through a single amino acid substitution (Ser5 to Ala5) and truncation of the native galanin sequence, Ala5-Galanin (2-11) has emerged as a highly specific agonist for the Galanin Receptor 2 (GAL2R). This specificity is a significant advantage in dissecting the physiological roles of GAL2R from those of the other galanin receptor subtypes, GAL1R and GAL3R. This guide presents a comparative analysis of Ala5-Galanin (2-11)'s binding affinity and functional potency against other relevant galanin receptor ligands.
Comparative Efficacy: Binding Affinity and Functional Potency
The efficacy of Ala5-Galanin (2-11) and other neuropeptides is determined by their binding affinity (Ki) to the galanin receptors and their ability to elicit a functional response (EC50) upon binding. The following tables summarize the quantitative data from various experimental studies.
Table 1: Comparative Binding Affinities (Ki) of Galanin Analogs for Galanin Receptors
| Ligand | GAL1R Ki (nM) | GAL2R Ki (nM) | GAL3R Ki (nM) | Receptor Specificity |
| Ala5-Galanin (2-11) | No detectable binding | 258 [1] | No detectable binding | GAL2R Specific |
| Galanin (full length, rat) | 1.70 | 2.71 | 4.33 | Non-selective |
| Galanin (2-11) | No detectable binding | 14.6 | 186 | GAL2R/GAL3R |
| M1145 | 587 | 6.55 | 497 | GAL2R Selective[2][3] |
| Galanin-like Peptide (GALP) | 77 | 28 | 10 | GAL3R/GAL2R > GAL1R[4] |
Note: "No detectable binding" indicates that no significant binding was observed even at high concentrations (e.g., 0.1 mM for Ala5-Galanin (2-11))[1][5].
Table 2: Comparative Functional Potency (EC50) at GAL2R
| Ligand | Functional Assay | EC50 (nM) |
| Ala5-Galanin (2-11) | Inositol Phosphate Accumulation | 1010 [1][6] |
| Galanin (full length, rat) | Inositol Phosphate Accumulation | 66.4 - 75[5][6] |
| M1145 | Inositol Phosphate Accumulation | 38[2][3] |
Signaling Pathways
Galanin receptors are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon ligand binding. Ala5-Galanin (2-11), as a GAL2R agonist, primarily activates the Gq/11 pathway.
Caption: GAL2R signaling pathway activated by Ala5-Galanin (2-11).
Experimental Protocols
The data presented in this guide were generated using established experimental methodologies. Below are detailed descriptions of the key assays.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test ligand by measuring its ability to displace a radiolabeled ligand from its receptor.
Caption: Workflow for a radioligand competitive binding assay.
Detailed Methodology:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing human GAL1R, GAL2R, or GAL3R are commonly used.
-
Membrane Preparation: Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).
-
Radioligand: Porcine or human [¹²⁵I]-galanin is typically used as the radioligand.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).
-
Incubation: Cell membranes (typically 5-20 µg of protein) are incubated with a fixed concentration of [¹²⁵I]-galanin and a range of concentrations of the unlabeled competitor ligand (e.g., Ala5-Galanin (2-11)). The incubation is carried out at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters are then washed with ice-cold assay buffer.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled galanin. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of a ligand to activate Gq-coupled receptors, such as GAL2R, by quantifying the production of the second messenger inositol phosphate.
Detailed Methodology:
-
Cell Lines: CHO or HEK 293 cells stably expressing GAL2R are used.
-
Labeling: Cells are pre-incubated with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Stimulation: After labeling, the cells are washed and then stimulated with various concentrations of the agonist (e.g., Ala5-Galanin (2-11)) in the presence of lithium chloride (LiCl). LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.
-
Extraction: The reaction is stopped by the addition of an acid (e.g., perchloric acid or trichloroacetic acid). The cells are then lysed, and the aqueous phase containing the inositol phosphates is collected.
-
Separation and Quantification: The accumulated [³H]-inositol phosphates are separated from free [³H]-myo-inositol using anion-exchange chromatography. The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.
-
Data Analysis: The amount of [³H]-inositol phosphate produced is plotted against the agonist concentration, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined using non-linear regression.
Discussion and Conclusion
The experimental data clearly demonstrate that Ala5-Galanin (2-11) is a highly specific agonist for GAL2R, exhibiting no detectable binding to GAL1R or GAL3R. This high specificity makes it an invaluable tool for investigating the distinct physiological and pathological roles of GAL2R.
In terms of binding affinity at GAL2R, Ala5-Galanin (2-11) (Ki = 258 nM) is less potent than the endogenous ligand, full-length galanin (Ki = 2.71 nM), and other synthetic agonists like M1145 (Ki = 6.55 nM). Similarly, in functional assays, Ala5-Galanin (2-11) shows a lower potency (EC50 = 1010 nM) in stimulating inositol phosphate accumulation compared to full-length galanin (EC50 ≈ 70 nM) and M1145 (EC50 = 38 nM).
Despite its lower potency, the key advantage of Ala5-Galanin (2-11) lies in its exceptional specificity. For researchers aiming to selectively modulate GAL2R without off-target effects on GAL1R and GAL3R, Ala5-Galanin (2-11) is a superior choice over less selective agonists. This specificity is crucial for elucidating the precise functions of GAL2R in various physiological processes, including neurotransmission, pain perception, and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. M 1145 | CAS 1172089-00-7 | M1145 | Tocris Bioscience [tocris.com]
- 4. Pharmacological and functional characterization of galanin-like peptide fragments as potent galanin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating Reproducibility: A Comparative Guide to Ala5-Galanin (2-11) Batches in Experimental Research
Understanding Ala5-Galanin (2-11) and the Challenge of Batch-to-Batch Variability
Ala5-Galanin (2-11) is a truncated and modified analog of the neuropeptide galanin. The substitution of Alanine at position 5 confers high selectivity for the GAL2R, making it a valuable tool for studying the physiological roles of this receptor. However, as with any synthetic peptide, there is a potential for batch-to-batch variation which can arise from the complexities of solid-phase peptide synthesis (SPPS) and subsequent purification processes.
Potential sources of variability between batches include differences in purity, the presence of deletion or truncated sequences, residual solvents or reagents from synthesis (like trifluoroacetic acid - TFA), and variations in counter-ion content.[1] These seemingly minor differences can significantly impact the peptide's solubility, stability, and ultimately, its biological activity in sensitive assays. Therefore, it is crucial for researchers to be aware of these potential issues and to implement rigorous quality control measures.
Performance Comparison: Ala5-Galanin (2-11) and Alternative GAL2R Agonists
To provide a broader context for the utility of Ala5-Galanin (2-11), this section compares its binding affinity and functional potency with other known GAL2R agonists, M1145 and NAX 5055 (Gal-B2). This comparison can aid researchers in selecting the most appropriate tool for their specific experimental needs.
| Ligand | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Reference |
| Ala5-Galanin (2-11) | GAL2R | 258 nM | 1010 ± 180 nM (IP Assay) | [2][3][4] |
| 191 ± 49 nM (xCELLigence) | [4] | |||
| M1145 | GAL2R | 6.55 nM | 38 nM (IP Assay) | [5][6] |
| GAL1R | 587 nM | - | [5][6] | |
| GAL3R | 497 nM | - | [5][6] | |
| NAX 5055 (Gal-B2) | GAL1R | 3.5 nM | - | [7][8] |
| GAL2R | 51.5 nM | - | [7][8] |
Note: The binding affinity (Ki) and functional potency (EC50) values are dependent on the specific assay conditions and cell types used. Researchers should consider these values as indicative and may need to perform their own characterizations.
Experimental Protocols for Robust and Reproducible Data
To mitigate the impact of potential batch-to-batch variability and to ensure the generation of high-quality, reproducible data, it is essential to follow standardized and well-documented experimental protocols. This section provides detailed methodologies for key assays used to characterize the activity of Ala5-Galanin (2-11).
Radioligand Binding Assay for GAL2R
This protocol is designed to determine the binding affinity of Ala5-Galanin (2-11) to the GAL2R.
Materials:
-
Membrane preparations from cells stably expressing GAL2R.
-
Radiolabeled galanin (e.g., [125I]-galanin).
-
Ala5-Galanin (2-11) and other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Thaw the GAL2R-expressing membrane preparation on ice.
-
Prepare serial dilutions of the unlabeled ligand (Ala5-Galanin (2-11)) in binding buffer.
-
In a 96-well plate, add a fixed concentration of radiolabeled galanin to each well.
-
Add the serially diluted unlabeled ligand to the wells. For total binding, add binding buffer only. For non-specific binding, add a high concentration of unlabeled galanin.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and determine the Ki value using appropriate software.[9][10][11]
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the activation of Gq-coupled receptors like GAL2R.
Materials:
-
Cells stably expressing GAL2R.
-
myo-[³H]inositol.
-
Inositol-free cell culture medium.
-
Stimulation buffer (e.g., HBSS containing 10 mM LiCl).
-
Ala5-Galanin (2-11).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and counter.
Procedure:
-
Seed GAL2R-expressing cells in multi-well plates and grow to near confluency.
-
Label the cells by incubating them overnight with myo-[³H]inositol in inositol-free medium.[12]
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with stimulation buffer containing LiCl for a short period (e.g., 15-30 minutes) to inhibit inositol monophosphatase.
-
Add different concentrations of Ala5-Galanin (2-11) to the wells and incubate for a defined time (e.g., 30-60 minutes) at 37°C.
-
Terminate the stimulation by adding a lysis buffer (e.g., ice-cold 0.5 M HClO₄).
-
Neutralize the cell lysates.
-
Separate the total inositol phosphates from free myo-[³H]inositol using Dowex anion-exchange chromatography.
-
Elute the inositol phosphates and measure the radioactivity using a scintillation counter.
-
Determine the EC50 value by plotting the concentration-response curve.[13][14][15][16]
Cyclic AMP (cAMP) Assay
This assay is used to determine if a ligand activates Gi/o or Gs-coupled pathways. While GAL2R primarily couples to Gq, some studies suggest potential coupling to other G proteins.
Materials:
-
Cells expressing GAL2R.
-
Forskolin (an adenylyl cyclase activator).
-
Ala5-Galanin (2-11).
-
cAMP assay kit (e.g., ELISA, HTRF, or bioluminescent-based).
Procedure:
-
Seed cells in a multi-well plate and grow to the desired density.
-
Pre-treat the cells with a phosphodiesterase inhibitor for 15-30 minutes to prevent cAMP degradation.
-
For Gi/o coupling, stimulate the cells with forskolin in the presence or absence of different concentrations of Ala5-Galanin (2-11).
-
For Gs coupling, stimulate the cells with different concentrations of Ala5-Galanin (2-11) alone.
-
Incubate for a specific time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
A decrease in forskolin-stimulated cAMP levels indicates Gi/o coupling, while an increase in basal cAMP levels suggests Gs coupling.[17][18][19][20][21]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: GAL2R Signaling Pathway activated by Ala5-Galanin (2-11).
References
- 1. jpt.com [jpt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ala5-Galanin (2-11) | CymitQuimica [cymitquimica.com]
- 4. diva-portal.org [diva-portal.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. M1145 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Developing novel antiepileptic drugs: characterization of NAX 5055, a systemically-active galanin analog, in epilepsy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inositol phosphate assay [bio-protocol.org]
- 14. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. cosmobio.co.jp [cosmobio.co.jp]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
- 21. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of Ala5-Galanin (2-11)
Essential guidance for researchers on the safe disposal and handling of the selective GALR2 agonist, Ala5-Galanin (2-11), ensuring laboratory safety and regulatory compliance.
This document provides a comprehensive overview of the proper disposal procedures, safe handling, and key experimental applications of Ala5-Galanin (2-11), a synthetic peptide fragment and specific agonist for the galanin receptor 2 (GALR2). The information is intended for researchers, scientists, and drug development professionals to foster a safe and efficient laboratory environment.
Safe Handling and Storage
Personal Protective Equipment (PPE): Always wear appropriate PPE, including laboratory coats, gloves, and safety glasses, when handling Ala5-Galanin (2-11) in its lyophilized or reconstituted form.
Handling Lyophilized Peptide:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as peptides are often hygroscopic.
-
Weigh the lyophilized powder quickly in a clean, controlled environment.
-
Avoid creating and inhaling dust.
Reconstitution and Storage:
-
Reconstitute the peptide using sterile, high-purity water or a recommended buffer.
-
For short-term storage, keep the reconstituted solution at 2-8°C.
-
For long-term storage, it is recommended to aliquot the solution and store it at -20°C or below to avoid repeated freeze-thaw cycles.
| Parameter | Recommendation |
| Storage of Lyophilized Powder | Store at -20°C in a dry, dark place. |
| Storage of Reconstituted Solution | Short-term: 2-8°C. Long-term: Aliquot and store at -20°C or colder. |
| Personal Protective Equipment | Lab coat, safety glasses, and gloves. |
Disposal Procedures
Unused, expired, or contaminated Ala5-Galanin (2-11) and its containers should be disposed of as chemical waste in accordance with institutional and local environmental regulations.
Step-by-Step Disposal Guide:
-
Segregation: Do not mix peptide waste with general laboratory trash or biological waste.
-
Containerization: Collect all waste materials, including unused solutions, contaminated vials, and pipette tips, in a designated and clearly labeled chemical waste container.
-
Labeling: The waste container must be labeled with its contents ("Peptide Waste: Ala5-Galanin (2-11)"), the primary hazard (if any, though generally considered non-hazardous), and the accumulation start date.
-
Storage of Waste: Store the sealed waste container in a designated, secure area away from general laboratory activities.
-
Institutional Protocol: Follow your institution's specific procedures for the final pickup and disposal by the Environmental Health & Safety (EHS) department.
Galanin Receptor Signaling Pathways
Galanin and its analogs, like Ala5-Galanin (2-11), exert their effects through three G-protein coupled receptors (GPCRs): GALR1, GALR2, and GALR3. These receptors are distributed throughout the central and peripheral nervous systems and couple to different intracellular signaling cascades. Ala5-Galanin (2-11) is a specific agonist for GALR2.
-
GALR1 and GALR3: These receptors primarily couple to inhibitory G-proteins of the Gi/o family. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
GALR2: This receptor predominantly couples to stimulatory G-proteins of the Gq/11 family.[2] Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations.
Caption: Galanin receptor signaling pathways.
Experimental Protocol: Inositol Phosphate Accumulation Assay
This protocol is a functional assay to measure the activation of the Gq/11 pathway by Ala5-Galanin (2-11) in cells expressing GALR2. The assay quantifies the accumulation of inositol phosphates (IPs), a downstream product of phospholipase C activation.
Materials:
-
CHO-K1 cells stably expressing human GALR2 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
myo-[³H]inositol
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl)
-
Ala5-Galanin (2-11) stock solution
-
Lysis buffer (e.g., 0.1 M formic acid)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed the GALR2-expressing cells into 24-well plates and grow to near confluency.
-
Radiolabeling: Incubate the cells with medium containing myo-[³H]inositol (e.g., 1 µCi/mL) for 24-48 hours to allow for incorporation into membrane phospholipids.
-
Washing: Aspirate the labeling medium and wash the cells twice with stimulation buffer.
-
Stimulation: Add stimulation buffer containing various concentrations of Ala5-Galanin (2-11) to the cells. Include a vehicle control (no agonist). Incubate for a defined period (e.g., 30-60 minutes) at 37°C. The lithium chloride (LiCl) in the buffer inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Lysis: Aspirate the stimulation buffer and lyse the cells by adding ice-cold lysis buffer.
-
Separation of Inositol Phosphates:
-
Transfer the cell lysates to columns containing Dowex AG1-X8 resin.
-
Wash the columns with water to remove free myo-[³H]inositol.
-
Elute the total [³H]inositol phosphates with a high molarity formic acid solution.
-
-
Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity (counts per minute, CPM) against the concentration of Ala5-Galanin (2-11) to generate a dose-response curve and determine the EC50 value.
Caption: Disposal workflow for Ala5-Galanin (2-11).
References
Personal protective equipment for handling Ala5-Galanin (2-11)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Ala5-Galanin (2-11), a specific agonist for the galanin receptor 2 (GAL2R) used in laboratory research.[1][2][3] Given that the chemical, physical, and toxicological properties of many research-grade peptides have not been fully investigated, it is imperative to exercise due caution and adhere to standard laboratory safety procedures.[4]
Personal Protective Equipment (PPE)
A comprehensive assessment of the work area and the specific procedures being performed is necessary to determine the appropriate level of personal protective equipment.[5] The following table summarizes the recommended PPE for handling Ala5-Galanin (2-11).
| PPE Category | Equipment | Purpose | Standard |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. | Protects against splashes and airborne particles. | Must be marked with "Z87" signifying adherence to ANSI Z87.1.[5] |
| Face shield. | To be worn in addition to safety glasses or goggles when a significant splash hazard is present.[5] | N/A | |
| Hand Protection | Disposable nitrile gloves. | Provides protection against incidental chemical exposure.[5] | N/A |
| Double gloving or wearing Silver Shield gloves under nitrile gloves. | Recommended for tasks with a higher risk of exposure.[5] | N/A | |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[5][6] | N/A |
| Long pants and closed-toe shoes. | Minimum requirement for working in a laboratory setting.[5] | N/A | |
| Respiratory Protection | Dust respirator. | Recommended when handling larger quantities of lyophilized peptide to avoid inhalation of dust.[7] | N/A |
Operational Plan: Safe Handling Procedures
Safe handling of peptides is crucial to prevent contamination and ensure accurate research results.[8] Adherence to the following procedural steps is mandatory.
1. Preparation:
-
Before handling, allow the vial containing the lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption.[7][9][10]
-
Wipe the exterior of the vial with 70% isopropanol to decontaminate the surface.
-
Work in a clean, controlled environment, such as a laminar flow hood or a designated sterile workspace, to minimize exposure to airborne contaminants.[6][8]
-
Ensure all tools and surfaces are clean and free from cross-contamination.
2. Weighing and Reconstitution:
-
When weighing out the lyophilized peptide, do so quickly and reseal the container tightly to minimize exposure to air and moisture.[9]
-
For reconstitution, use a sterile, appropriate solvent as specified in the product's Certificate of Analysis.
-
If the peptide contains residues prone to oxidation (e.g., Cys, Met, Trp), use oxygen-free buffers or consider the addition of reducing agents.[7]
3. General Handling:
-
Always wear the appropriate personal protective equipment as outlined in the table above.[8][11]
-
Avoid inhalation of the peptide powder.[11]
-
Avoid direct contact with eyes, skin, and clothing.[11]
-
Practice good laboratory hygiene, including washing hands thoroughly after handling.[6]
Disposal Plan
Proper disposal of unused or expired peptides is essential to protect personnel and the environment.[8][12]
1. Waste Classification:
-
Research peptides and their containers are generally considered chemical waste.[12] Do not dispose of them in regular trash or down the drain.[8]
2. Collection and Labeling:
-
Collect all waste materials, including empty vials, contaminated gloves, and other disposable items, in a designated and properly labeled chemical waste container.[12]
-
The label should clearly indicate the contents, associated hazards, and the accumulation start date.[12]
3. Institutional Guidelines:
-
Adhere to your institution's specific guidelines for chemical waste disposal.[8]
-
If in doubt, consult your institution's Environmental Health & Safety (EHS) office for guidance on proper disposal procedures.[12]
4. Incineration:
-
A common disposal method for chemical waste is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[11] This should only be performed by authorized personnel.
Experimental Workflow for Safe Handling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ala5-Galanin (2-11) | CymitQuimica [cymitquimica.com]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. peptideskingdom.com [peptideskingdom.com]
- 7. bachem.com [bachem.com]
- 8. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 9. bachem.com [bachem.com]
- 10. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 11. peptide.co.jp [peptide.co.jp]
- 12. cosmicpeptides.com [cosmicpeptides.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
